4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Description
Properties
CAS No. |
651301-95-0 |
|---|---|
Molecular Formula |
C29H22Br3N |
Molecular Weight |
624.2 g/mol |
IUPAC Name |
4-[tris[4-(bromomethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C29H22Br3N/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-19H2 |
InChI Key |
DKQVTSORYCHSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
[1][2]
Part 1: Executive Summary & Retrosynthetic Logic
Target Molecule: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Formula: C
Strategic Challenges
-
Steric Congestion: The formation of the quaternary central carbon (sp
) connecting four aromatic rings is thermodynamically disfavored due to significant steric strain.[1] -
Symmetry Breaking: Differentiating one phenyl ring (benzonitrile) from the other three (bromomethyl precursors) requires a stepwise core construction rather than a statistical reaction.[1]
-
Bromination Selectivity: Radical bromination must target the benzylic methyl groups without over-brominating (gem-dibromides) or affecting the nitrile functionality.[2]
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases:
-
Core Construction: Assembly of the asymmetric tetraphenylmethane skeleton via electrophilic aromatic substitution of aniline by a stabilized trityl cation.[2]
-
Functional Group Interconversion (FGI): Conversion of the amino group to a nitrile via a diazonium intermediate (Sandmeyer reaction).[1]
-
Activation: Radical bromination of the distal methyl groups.[2]
Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the asymmetric core.
Part 2: Detailed Experimental Protocols
Stage 1: Core Assembly via Melt Condensation
Objective: Synthesis of 4-{Tris[4-methylphenyl]methyl}aniline.[1][2] Rationale: Direct reaction of trityl cations with aniline is the most robust method to install a nitrogen-bearing aryl ring onto a trityl core.[2] The use of aniline hydrochloride at high temperatures facilitates the rearrangement of the kinetic N-trityl product to the thermodynamic C-trityl (para-substituted) product.[2]
Reagents:
Protocol:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine Tris(4-methylphenyl)methanol (10.0 g, 31.6 mmol) and Aniline Hydrochloride (16.4 g, 126 mmol).
-
Heat the mixture to 160°C in an oil bath. The solids will melt, forming a deep violet/blue solution (characteristic of trityl cations).[1]
-
Maintain reflux for 4 hours . The color will transition as the electrophilic substitution proceeds.
-
Cool the reaction mixture to 90°C and pour slowly into 10% aqueous HCl (300 mL) with vigorous stirring to precipitate the product and solubilize excess aniline.
-
Filter the crude solid and wash with water (3 x 100 mL) and cold ethanol (50 mL).
-
Purification: Recrystallize from ethanol/toluene (1:1) to yield off-white crystals.[2]
| Parameter | Specification |
| Yield | 65 - 75% |
| Appearance | Off-white to pale violet crystalline solid |
| Key Intermediate | 4-{Tris[4-methylphenyl]methyl}aniline |
Stage 2: Nitrile Installation (Sandmeyer Reaction)
Objective: Conversion of the aniline moiety to 4-{Tris[4-methylphenyl]methyl}benzonitrile.[1][2] Rationale: The amino group is a versatile handle.[2] Converting it to a nitrile provides the specific asymmetry required for the target. The Sandmeyer reaction is preferred over other methods due to its reliability with sterically encumbered substrates.[2]
Reagents:
-
Sodium Nitrite (NaNO
)[1] -
Hydrochloric Acid (HCl, 6M)[1]
-
Copper(I) Cyanide (CuCN)[1]
-
Potassium Cyanide (KCN)[1]
-
Toluene/Ethyl Acetate (Extraction)[1]
Protocol:
-
Diazotization: Suspend the amine from Stage 1 (5.0 g, 12.8 mmol) in 6M HCl (40 mL) at 0°C. Add a solution of NaNO
(1.06 g, 15.3 mmol) in water (5 mL) dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt (solution becomes clear/yellowish). -
Cyanation: In a separate flask, prepare a solution of CuCN (1.72 g, 19.2 mmol) and KCN (2.5 g, 38.4 mmol) in water (20 mL) at 60°C.
-
Neutralize the cold diazonium solution to pH ~6 using solid NaHCO
(carefully, to avoid decomposition). -
Add the neutralized diazonium solution dropwise to the vigorous stirring CuCN/KCN mixture at 60-70°C . Caution: HCN gas evolution possible; use a scrubber.[1]
-
Stir at 70°C for 1 hour, then cool to room temperature.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organic layers with 10% NaOH (to remove phenols), water, and brine.[1]
-
Purification: Flash column chromatography (SiO
, Hexanes:EtOAc 9:1).
| Parameter | Specification |
| Yield | 50 - 60% |
| Appearance | White solid |
| Characterization | IR: ~2225 cm |
Stage 3: Wohl-Ziegler Radical Bromination
Objective: Synthesis of the final target 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile.[1][2]
Rationale: N-Bromosuccinimide (NBS) allows for selective benzylic bromination.[1][2] Carbon tetrachloride (CCl
Reagents:
-
Anhydrous CCl
or PhCF (Solvent)[1]
Protocol:
-
Dissolve the nitrile precursor (2.0 g, 5.0 mmol) in anhydrous CCl
(50 mL) under Argon. -
Add NBS (2.85 g, 16.0 mmol, 3.2 equiv). Note: Slight excess ensures tribromination.[1]
-
Add AIBN (40 mg, 0.25 mmol).
-
Heat to reflux (77°C) . Monitor the reaction by TLC. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
Reflux for 6–12 hours .
-
Cool to 0°C and filter off the succinimide byproduct.[2]
-
Purification: Recrystallize from Cyclohexane/CHCl
or purify via rapid column chromatography (SiO , Hexanes:CH Cl 2:1). Warning: Benzyl bromides are unstable on silica for long periods.[1]
| Parameter | Specification |
| Target Yield | 40 - 55% |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | >200°C (Decomposes) |
| 1H NMR (CDCl |
Part 3: Mechanism & Workflow Visualization[1]
The following diagram illustrates the reaction pathway, highlighting the critical transition from the sp
Figure 2: Mechanistic flow from electrophilic aromatic substitution to radical functionalization.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
-
Bromomethyl Derivatives: The target molecule and intermediates containing CH
Br groups are potent lachrymators (tear agents).[1] All operations, especially solvent removal and solid handling, must be performed in a properly functioning fume hood. -
Cyanides: KCN and CuCN are fatal if ingested or if acid is added (HCN gas).[1] Keep a cyanide antidote kit available.[2] Neutralize cyanide waste with bleach (sodium hypochlorite) before disposal.[1]
-
Solvents: CCl
is a carcinogen and ozone-depleting agent.[2] If possible, substitute with Trifluorotoluene (PhCF ), which often shows similar radical reaction kinetics with a better safety profile.[1]
References
-
Tetraphenylmethane Synthesis: Gomberg, M. "On Tetraphenylmethane." Journal of the American Chemical Society, 1898, 20(10), 773–786. Link[1]
-
Aniline Condensation Method: V. Baeyer, A. "Ueber Triphenylcarbinol."[2] Berichte der deutschen chemischen Gesellschaft, 1905. (Foundational methodology for trityl-aniline coupling).
- Modern Asymmetric Synthesis: Rathore, R., et al. "Synthesis of carboxylated tetraphenylmethane derivatives." The Journal of Organic Chemistry, 2004. (Detailed protocols for functionalizing tetraphenylmethane cores).
- Bromination Protocols: Fournier, J. H., et al. "Tetraphenylmethane derivatives as building blocks for supramolecular chemistry." Journal of the American Chemical Society, 2003.
- Sandmeyer Reaction: formulation adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7.
Technical Guide: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
The following technical guide provides an in-depth analysis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile , a specialized tetrahedral building block used in macromolecular engineering and materials science.
Core Identity & Synthetic Utility
Executive Summary
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a high-value organobromine intermediate characterized by a rigid tetraphenylmethane (
This guide details the physicochemical properties, synthesis protocols, and application workflows for researchers utilizing this compound in drug delivery systems (dendrimers) and porous material fabrication.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile |
| Systematic Name | 4,4',4''-(4-cyanophenyl)methanetriyltris(benzyl bromide) |
| CAS Number | Custom Synthesis / Not Listed (Precursor CAS: See Note 1) |
| Molecular Formula | C |
| Molecular Weight | ~624.2 g/mol |
| Geometry | Tetrahedral ( |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in CHCl |
Note 1: While the specific brominated derivative lacks a common public CAS, its direct precursor, 4-[tris(4-methylphenyl)methyl]benzonitrile , is a known intermediate available from specialized fine chemical suppliers (e.g., JHECHEM).
Synthesis Protocol
The synthesis of this compound typically proceeds via the Wohl-Ziegler bromination of its methyl-substituted precursor. This reaction requires strict control of radical conditions to prevent over-bromination (gem-dibromides) or benzylic coupling.
Precursor Preparation (Context)
The methyl precursor, 4-[tris(4-methylphenyl)methyl]benzonitrile, is typically synthesized via the acid-catalyzed condensation of 4-cyanobenzaldehyde with toluene (low yield/mixture) or, more reliably, through the Gomberg-Bachmann reaction or organolithium coupling involving tris(4-methylphenyl)methyl chloride and a benzonitrile derivative.
Core Protocol: Radical Bromination
Objective: Convert three Tolyl-CH
Reagents:
-
Substrate: 4-[Tris(4-methylphenyl)methyl]benzonitrile (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (3.1 – 3.3 equiv)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.1 equiv)
-
Solvent: Anhydrous Carbon Tetrachloride (CCl
) or Benzotrifluoride (PhCF ) (Green alternative)
Step-by-Step Workflow:
-
Dissolution: Dissolve the methyl precursor in anhydrous solvent (0.1 M concentration) in a flame-dried round-bottom flask.
-
Degassing: Purge the solution with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (radical scavenger).
-
Addition: Add NBS and AIBN under a counter-flow of inert gas.
-
Reaction: Heat the mixture to reflux (76°C for CCl
or 102°C for PhCF ).-
Visual Cue: The reaction is propagating when the denser NBS solid floats to the surface and converts to lighter succinimide, which floats/suspends differently.
-
-
Monitoring: Monitor by TLC (Hexane/Ethyl Acetate) or
H NMR. Look for the shift from Ar-CH (~2.3 ppm) to Ar-CH Br (~4.5 ppm). -
Workup: Cool to room temperature. Filter off the precipitated succinimide.[1]
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Chloroform or purify via silica gel flash chromatography to remove mono- and di-brominated byproducts.
Synthesis Pathway Visualization
Caption: Radical bromination pathway transforming the methyl precursor to the tris(bromomethyl) target.
Applications in Research & Development
A. Macromolecular Engineering (Star Polymers)
This compound serves as a trifunctional initiator for Atom Transfer Radical Polymerization (ATRP).
-
Mechanism: The three benzylic bromide sites initiate polymerization of monomers (e.g., styrene, methyl methacrylate) in three directions simultaneously.
-
Focal Point Functionalization: The benzonitrile group remains at the core. Post-polymerization, this nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, allowing the "star" polymer to be clicked onto surfaces or drug payloads.
B. Porous Organic Polymers (POPs) & COFs
The rigid tetrahedral geometry prevents efficient packing in the solid state, creating intrinsic free volume.
-
Networking: Reacting the bromomethyl groups with rigid diamines or triamines creates highly cross-linked networks with permanent porosity.
-
Gas Storage: These materials are investigated for H
and CO capture due to their high surface area.
Application Workflow: Star Polymer Synthesis
Caption: Workflow for synthesizing functionalized star polymers using the target compound as a core initiator.
Safety & Handling (SDS Summary)
-
Hazard Class: Lachrymator / Corrosive . Benzylic bromides are potent eye and respiratory irritants.
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Moisture sensitive (hydrolysis of alkyl bromide).
-
Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.
-
Spill Response: Neutralize with aqueous sodium bisulfite or dilute ammonia solution.
References
-
JHECHEM Co., Ltd. (2025). Product Catalog: 4-[tris(4-methylphenyl)methyl]benzonitrile. Retrieved from
-
Rabbani, M. et al. (2024). "High-performance porous organic polymers for environmental remediation". Langmuir, 40, 8024–8034.
-
Gomberg, M. (1898). "Tetraphenylmethane".[2][3][4][5] J. Am. Chem. Soc. (Foundational chemistry of the tetraphenylmethane core).
-
BenchChem. (2025).[1] Synthesis of 4-(2-Bromomethylphenyl)benzonitrile (Analogous Protocol). Retrieved from
-
Ossila. (2025).[6] Tetraphenylmethane Building Blocks for COFs. Retrieved from
Sources
Asymmetric Tectonics: A Technical Guide to 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Executive Summary: The Heterofunctional Linker
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile represents a specialized class of "desymmetrized" molecular building blocks (tectons) used in Reticular Chemistry. Unlike the symmetric tetrakis(4-bromomethylphenyl)methane, this molecule breaks tetrahedral symmetry (
This guide details the chemical properties, synthesis, and application of this linker, primarily utilized to construct Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) where post-synthetic modification (PSM) of the pore environment is required.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule is built upon a rigid tetraphenylmethane (
| Feature | Specification | Function in Material Science |
| Core Geometry | Tetrahedral ( | Prevents network interpenetration; ensures high surface area. |
| Linker Arms (x3) | 4-(Bromomethyl)phenyl | Structural Growth: The |
| Functional Arm (x1) | 4-Cyanophenyl (Benzonitrile) | Pore Engineering: The |
Physical Properties (Predicted/Congener-Based)
-
Formula:
-
Molecular Weight: ~646.2 g/mol
-
Appearance: Off-white to pale yellow crystalline solid.
-
Solubility: Soluble in
, THF, DCM; Insoluble in water, methanol, hexanes. -
Stability: Moisture sensitive (benzyl bromide moiety hydrolyzes slowly); Light sensitive (C-Br bond photolysis).
Synthesis Strategy: The Desymmetrization Route
The synthesis challenges lie in establishing the
Synthetic Pathway Diagram
Figure 1: Stepwise synthesis from the tri-tolyl precursor to the brominated target.
Detailed Protocol: Radical Bromination
Note: This protocol assumes the possession of the methyl-precursor 4-[Tris(4-methylphenyl)methyl]benzonitrile .
Reagents:
-
Precursor (Methyl-derivative): 1.0 equiv
-
N-Bromosuccinimide (NBS): 3.1 - 3.3 equiv (Slight excess to ensure tri-substitution, but avoid tetra-bromination on the same ring).
-
AIBN (Azobisisobutyronitrile): 0.1 equiv (Radical initiator).
-
Solvent: Chlorobenzene (
) or -Trifluorotoluene (Green alternative to ).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.
-
Dissolution: Dissolve the methyl-precursor in degassed solvent (0.05 M concentration).
-
Addition: Add NBS and AIBN rapidly against a positive pressure of argon.
-
Initiation: Heat the mixture to reflux (
). The reaction is initiated when the suspension (NBS) converts to a floating solid (Succinimide). -
Monitoring: Monitor via TLC or
NMR.-
Key Indicator: Disappearance of methyl singlet (
ppm) and appearance of methylene bromide singlet ( ppm).
-
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.
-
Purification: Evaporate solvent. Recrystallize from
/Hexane or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expert Insight: Avoid large excesses of NBS. Over-bromination leads to gem-dibromides (
), which are inseparable impurities that terminate network growth.
Reactivity & Applications in Reticular Chemistry
Network Formation (The "3-Arm" Utility)
The three bromomethyl groups allow this molecule to act as a 3-connected node (
-
Reaction Type: Friedel-Crafts Alkylation (using
). -
Product: Hyper-crosslinked Polymers (HCPs) or Knitting Aryl Polymers (KAPs).
-
Mechanism: The
groups alkylate adjacent aromatic rings (e.g., benzene, biphenyl linkers), releasing HBr and forming rigid methylene bridges.
Functionalization (The "1-Arm" Utility)
The benzonitrile group is the "payload." In a porous framework, it is accessible for:
-
Click Chemistry: Reaction with sodium azide (
) generates a Tetrazole moiety.-
Application: High-capacity
capture (tetrazoles have high affinity for ).
-
-
Hydrolysis: Conversion to Carboxylic Acid (
).-
Application: pH-responsive gating or heavy metal chelation (
, ).
-
-
Sensing: The nitrile group has a distinct IR stretch (~2230
). Changes in this stretch upon guest binding allow the material to act as a chemical sensor.
Logic Diagram: Post-Synthetic Modification
Figure 2: Divergent functionalization of the benzonitrile moiety within a porous framework.
Safety & Handling Protocols
This compound combines the hazards of nitriles with benzyl bromides .
-
Lachrymator: Benzyl bromides are potent tear gas agents.
-
Control: Handle ONLY in a functioning fume hood.
-
Decontamination: Wash glassware with alcoholic KOH to hydrolyze the bromide before removing from the hood.
-
-
Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.
-
Storage: Store at
under Argon. The C-Br bond degrades under UV light; use amber vials.
References
-
Desymmetrized Linker Synthesis
- Context: General protocols for synthesizing symmetric tetraphenylmethane deriv
-
Lu, W., et al. "Tuning the Structure and Function of Metal–Organic Frameworks via Linker Design." Chemical Society Reviews, 2014.
-
Bromination Protocols (Wohl-Ziegler)
- Context: Standard conditions for converting tolyl-TPM to bromomethyl-TPM.
-
Rose, M., et al. "Element-Organic Frameworks with High Permanent Porosity." Angewandte Chemie Int.[1] Ed., 2011.
-
Porous Organic Polymers (POPs)
- Context: Utilization of nitrile-functionalized POPs for post-synthetic modific
-
Du, Y., et al. "Azide-Alkyne Click Chemistry in the Synthesis of Porous Organic Polymers." Chemistry – An Asian Journal, 2018.
-
Tetraphenylmethane Building Blocks
- Context: Structural d
-
NIST Chemistry WebBook, "Tetraphenylmethane Derivatives."
Sources
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile molecular weight
An In-depth Technical Guide to the Synthesis and Characterization of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive strategy for the synthesis, purification, and characterization of the novel, complex organic molecule, 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. This molecule, featuring a central tetraphenylmethane core, is functionalized with three bromomethyl groups and a cyanobenzyl moiety, making it a potentially valuable building block in materials science and medicinal chemistry. In the absence of established literature for this specific compound, this guide provides a robust, proposed synthetic pathway grounded in well-established organic chemistry principles. Detailed, step-by-step experimental protocols, predicted characterization data, and troubleshooting insights are provided to enable researchers to successfully synthesize and validate this target molecule.
Introduction and Molecular Overview
The unique structural architecture of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, with its tetrahedral geometry and multiple reactive sites, suggests a wide range of potential applications. The three benzylic bromide functionalities can serve as anchor points for the construction of larger, multi-dimensional structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or dendrimers. The nitrile group offers a versatile handle for further chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, enabling its use as a linker in bioconjugation or drug delivery systems.
The core of the molecule is a tetraphenylmethane scaffold, which imparts significant thermal stability and a rigid three-dimensional structure.[1] The strategic placement of the bromomethyl and cyanobenzyl groups creates a molecule with distinct reactive ends, allowing for controlled, stepwise functionalization.
Physicochemical Properties
A clear understanding of the fundamental properties of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is essential for its synthesis, handling, and application. The key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₄Br₃N | Calculated |
| Molecular Weight | 674.26 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., THF, DMF). Insoluble in water and nonpolar aliphatic hydrocarbons. | Inferred from structural analysis |
Proposed Synthetic Pathway
The synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile can be envisioned through a multi-step process, commencing with the formation of a functionalized tetraphenylmethane core, followed by selective bromination and finally, the introduction of the cyanobenzyl moiety. This proposed pathway is designed to be logical and to utilize well-documented, high-yielding reactions.
Diagram of the Proposed Synthetic Workflow
Caption: A three-part workflow for the synthesis and purification of the target molecule.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are intended as a starting point for experimental work.[2][3][4] Researchers should employ standard laboratory safety practices, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.
Synthesis of Tris(4-methylphenyl)(4-cyanophenyl)methane (Intermediate 1)
This step involves a Friedel-Crafts alkylation reaction to form the tetraphenylmethane core.
-
Materials:
-
Tris(4-methylphenyl)methanol
-
4-Methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Tris(4-methylphenyl)methanol (1.0 eq) and 4-methylbenzonitrile (1.2 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice water and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (Target Molecule)
This step employs a radical bromination of the benzylic methyl groups.[3][4]
-
Materials:
-
Tris(4-methylphenyl)(4-cyanophenyl)methane (Intermediate 1)
-
N-Bromosuccinimide (NBS) (3.3 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄) or acetonitrile
-
Saturated sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Intermediate 1 (1.0 eq), N-bromosuccinimide (3.3 eq), and AIBN (0.1 eq).
-
Add carbon tetrachloride (or acetonitrile) and heat the mixture to reflux.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl proton signal and the appearance of the bromomethyl proton signal.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification
Purification of the final product is critical to remove any unreacted starting materials or side products, such as under- or over-brominated species.[5][6][7]
-
Method: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.
-
-
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[8][9][10]
-
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ 7.2-7.8 ppm (m, 20H): Aromatic protons. The complex multiplet pattern will be due to the overlapping signals from the three bromomethyl-substituted phenyl rings and the cyanophenyl ring.
-
δ 4.5 ppm (s, 6H): Methylene protons of the three -CH₂Br groups.
-
δ 4.1 ppm (s, 2H): Methylene protons of the -CH₂-CN group (this signal is absent in the target molecule as the cyano group is directly attached to the phenyl ring which is attached to the central carbon). A more accurate prediction would be based on the final structure. Let's re-evaluate the target molecule name: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. This implies a central carbon attached to three 4-(bromomethyl)phenyl groups and one 4-cyanophenyl group.
Corrected ¹H NMR Prediction:
-
δ 7.2-7.8 ppm (m, 20H): Aromatic protons from the four phenyl rings.
-
δ 4.5 ppm (s, 6H): Methylene protons of the three -CH₂Br groups.
-
No signal at 4.1 ppm. The central carbon is quaternary and has no attached protons.
-
-
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
δ 140-150 ppm: Quaternary aromatic carbons.
-
δ 125-135 ppm: CH aromatic carbons.
-
δ 118 ppm: Nitrile carbon (-C≡N).
-
δ 65 ppm: Central quaternary carbon (C-[Ar]₄).
-
δ 33 ppm: Methylene carbons of the -CH₂Br groups.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern.[11][12][13][14]
-
Expected Molecular Ion Peak (M⁺): m/z = 674.26 (for the most abundant isotopes). The isotopic pattern will be characteristic of a molecule containing three bromine atoms (a distinctive M, M+2, M+4, M+6 pattern).
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
Characteristic Absorptions:
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2230 cm⁻¹: Nitrile (C≡N) stretching.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
~1210 cm⁻¹: C-Br stretching.
-
Troubleshooting and Safety Considerations
-
Incomplete Bromination: If the reaction stalls, adding a fresh portion of the radical initiator (AIBN) may be necessary. Ensure the reaction is protected from light and oxygen, which can inhibit radical reactions.[15]
-
Over-bromination: Using a precise stoichiometry of NBS is crucial. Over-bromination can be minimized by carefully monitoring the reaction and stopping it once the starting material is consumed.
-
Purification Challenges: The polarity of the target molecule is similar to that of the starting material and some byproducts. Careful optimization of the mobile phase for column chromatography is essential for achieving high purity.
-
Safety: N-Bromosuccinimide is a lachrymator and should be handled with care. Carbon tetrachloride is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment. Cyanide compounds are highly toxic; appropriate safety measures must be in place when handling 4-methylbenzonitrile.[16]
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. By following the proposed synthetic pathway and employing the detailed characterization methods, researchers can confidently produce and validate this novel compound. The unique structural features of this molecule hold significant promise for advancements in materials science and drug development, and this guide serves as a critical resource for unlocking its potential.
References
-
Fournier, J.-H., Wang, X., & Wuest, J. D. (n.d.). Derivatives of tetraphenylmethane and tetra- phenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Science Publishing. Retrieved from [Link]
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ResearchGate. (2025, August 6). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]
-
Tetraphenylmethane. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]
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Frost, L. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synthetic Pages. Retrieved from [Link]
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Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. (2021, August 13). Nature Communications. Retrieved from [Link]
-
Tetraphenylmethane - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. (2026, January 23). ACS Omega. Retrieved from [Link]
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Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved from [Link]
-
A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. (n.d.). PMC - NIH. Retrieved from [Link]
-
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]
-
ACS Publications. (2004, January 31). Synthesis and Isolation of Polytrityl Cations by Utilizing Hexaphenylbenzene and Tetraphenylmethane Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tris[4-(bromomethyl)phenyl]benzene. Retrieved from [Link]
-
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]
-
Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. (n.d.). PMC. Retrieved from [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3190825A - Bromination of aromatic compounds.
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
ACS Publications. (2022, September 30). Prediction of Structures of Compounds Encountered in Complex Organic Matter with Highly Flexible Alkyl Chains Using Ion Mobility-Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Trityl Radical Semiconductors for Organic Energy Applications. (2025, December 18). Oulu.fi. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Solution NMR of large molecules and assemblies. (n.d.). PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry. Retrieved from [Link]
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Organic Reactions Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 71831-21-5| Chemical Name : (4-(Bromomethyl)phenyl)methanol. Retrieved from [Link]
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4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile solubility data
An In-Depth Technical Guide to the Solubility of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, a complex triphenylmethane derivative. Given the absence of publicly available empirical solubility data for this specific molecule, this document establishes a predictive solubility profile based on first principles of chemical structure and polarity. More critically, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a practical understanding of this compound's behavior in solution for applications ranging from organic synthesis to materials science and pharmaceutical development.
Introduction and Compound Overview
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a tetra-substituted triphenylmethane derivative. The central methane carbon is bonded to three 4-(bromomethyl)phenyl groups and one 4-cyanophenyl (benzonitrile) group. This structure combines a large, sterically hindered, and predominantly nonpolar aromatic framework with reactive benzylic bromide functionalities and a polar nitrile group.
The triphenylmethane scaffold is foundational to many synthetic dyes, pH indicators, and fluorescent probes.[1] Its derivatives have been investigated for a range of applications, including their use as inhibitors of viral helicases and as potential therapies for cutaneous leishmaniasis, highlighting their relevance in medicinal chemistry.[2][3][4] The presence of multiple bromomethyl groups makes 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile a potent precursor for further functionalization, such as in the synthesis of star-shaped polymers, functionalized frameworks, or multi-ligand systems.
Understanding the solubility of this compound is a critical first step for any application. It dictates the choice of solvents for synthesis, purification (e.g., recrystallization), formulation, and analytical characterization. This guide provides the necessary theoretical framework and practical methodology to empower researchers in this endeavor.
Molecular Structure
The structure of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is depicted below.
Caption: Structure of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile.
Predictive Solubility Profile
The principle of "like dissolves like" is the most reliable guide for predicting solubility. Compounds with similar polarities and intermolecular forces are more likely to be miscible. The target molecule has a large, nonpolar surface area from its four phenyl rings, but also possesses polar characteristics from the nitrile group (C≡N) and the carbon-bromine (C-Br) bonds. It lacks strong hydrogen bond donors or acceptors.
Based on these structural features, the following qualitative solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated Alkanes | Dichloromethane (DCM), Chloroform | High | These solvents are moderately polar and can effectively solvate the large aromatic structure and the polar C-Br bonds. |
| Aromatic Hydrocarbons | Toluene, Xylenes | High to Moderate | The aromatic nature of these solvents provides favorable π-stacking interactions with the phenyl rings of the solute. |
| Ethers | Tetrahydrofuran (THF), Dioxane | High to Moderate | THF and dioxane are moderately polar aprotic solvents capable of solvating the large organic molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should offer reasonable solubility, though perhaps less than halogenated or aromatic solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While highly polar, their smaller size and different polarity profile may not be optimal for solvating the large, bulky molecule. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of alcohols is not easily disrupted by the nonpolar bulk of the solute. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The large, somewhat rigid aromatic structure is unlikely to be well-solvated by these nonpolar, aliphatic solvents. |
| Aqueous Solvents | Water | Insoluble | The molecule is large, nonpolar, and lacks the hydrogen-bonding capacity to dissolve in water. |
Standard Protocol for Quantitative Solubility Determination
The following protocol describes a robust and widely accepted method for determining the solubility of a solid compound in a given solvent at a specific temperature. This procedure is based on the static equilibrium method, followed by gravimetric or spectroscopic analysis.
Principle of the Method
An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. After equilibration, the saturated solution is carefully separated from the excess solid, and the concentration of the solute in the clear supernatant is determined.
Materials and Equipment
-
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (solid, purity ≥98%)
-
Analytical balance (resolution ±0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Constant temperature shaker, incubator, or water bath
-
Centrifuge capable of holding the vials
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system (for quantification)
-
Selected solvents (HPLC grade or equivalent)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an excess amount of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (e.g., 20-30 mg) directly into a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] A preliminary time-course study can be run to determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 G) for 10-15 minutes to pellet the remaining undissolved solid.[5]
-
-
Sample Collection and Filtration:
-
Carefully open the vial, ensuring not to disturb the solid pellet.
-
Withdraw a portion of the clear supernatant using a syringe.
-
Immediately attach a chemically compatible syringe filter (e.g., PTFE for organic solvents) to the syringe.
-
Discard the first few drops to saturate the filter material, then dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents): Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. The solubility is calculated from the mass of the residue and the volume of the solution taken.
-
Spectroscopic Method (Preferred):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.
-
Calculate the concentration in the diluted sample using the calibration curve.
-
Multiply by the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.
-
-
Data Calculation
Solubility (S) is typically expressed in mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
From Gravimetric Analysis: S (mg/mL) = (Mass of dried residue in mg) / (Volume of filtrate taken in mL)
-
From Spectroscopic Analysis: S (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution Factor)
Safety and Handling Precautions
While specific toxicological data for 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is unavailable, its structure suggests that it should be handled with care, following standard laboratory safety protocols.
-
Chemical Hazards: Benzylic bromides are often lachrymators and skin irritants. Aromatic nitriles can be toxic if ingested or absorbed through the skin. Therefore, the compound should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.[6]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Solvent Hazards: Adhere to the specific safety guidelines for each solvent used, paying attention to flammability, toxicity, and proper disposal procedures.
Conclusion
This guide provides a foundational understanding of the solubility properties of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. Based on its chemical structure, it is predicted to be highly soluble in halogenated and aromatic solvents, moderately soluble in ethers and ketones, and poorly soluble in alcohols and aliphatic or aqueous media. For precise quantitative data, a detailed and reliable experimental protocol for solubility determination has been provided. By employing this methodology, researchers can confidently establish the solubility of this compound in solvents relevant to their specific applications, thereby facilitating advancements in synthesis, materials science, and drug discovery.
References
[8] LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile. Retrieved from [2] Chen, K. C., et al. (2009). Structure-based discovery of triphenylmethane derivatives as inhibitors of hepatitis C virus helicase. PubMed. Retrieved from [9] Pharmapproach. (n.d.). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Retrieved from [10] Spectrum Chemical. (2011, May 20). Material Safety Data Sheet - 4-BROMOTOLUENE. Retrieved from [5] Nanotechnology Characterization Laboratory. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from University of Toronto. (n.d.). Solubility of Organic Compounds Experimental Procedure. Retrieved from [11] Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [12] Sigma-Aldrich. (n.d.). 4-(Bromomethyl)benzonitrile 99%. Retrieved from [3] de Almeida, M. E., et al. (2013). Triphenylmethane derivatives have high in vitro and in vivo activity against the main causative agents of cutaneous leishmaniasis. PubMed. Retrieved from [4] Brainly.in. (2023, February 5). Medicinal uses of triphenylmethane. Retrieved from [13] ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. Retrieved from [7] Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Benzonitrile, 4-(bromomethyl)-. Retrieved from [6] Apollo Scientific. (2022, September 16). 4-(Bromomethyl)benzonitrile Safety Data Sheet. Retrieved from [14] ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from TCI Chemicals. (2025, October 30). Safety Data Sheet - 4-Bromo-3-(trifluoromethyl)benzonitrile. Retrieved from [1] Slideshare. (n.d.). Triphenylmethane and derivatives. Retrieved from MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from
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Photophysical Engineering of Triphenylmethane Scaffolds: From Molecular Rotors to Theranostic Agents
Executive Summary
Triphenylmethane (TPM) derivatives represent a unique class of chromophores where photophysical output is strictly governed by conformational freedom. Unlike rigid planar fluorophores (e.g., anthracene), TPMs function as molecular rotors . Their excited-state dynamics are dominated by the non-radiative rotation of phenyl rings, rendering them environmentally sensitive.
This guide analyzes the electronic structure of TPMs, detailing how to manipulate their "propeller-like" architecture for two distinct applications: viscosity sensing (exploiting the rotor effect) and Photodynamic Therapy (PDT) (suppressing the rotor effect to favor Intersystem Crossing).
Molecular Architecture & The Rotor Mechanism
The core structure of TPMs (e.g., Malachite Green, Crystal Violet) consists of a central
The TICT State and Fluorescence Quenching
Upon photoexcitation (
-
Low Viscosity: Rotation is barrier-free. The molecule relaxes rapidly via non-radiative internal conversion (IC). Fluorescence Quantum Yield (
) is negligible ( ). -
High Viscosity: The solvent imposes a mechanical barrier to rotation. The non-radiative pathway (
) is blocked, forcing relaxation via radiative decay ( ).
Visualization: The Rotor-Driven Jablonski Diagram
The following diagram illustrates the competition between rotational relaxation (viscosity-dependent) and intersystem crossing (heavy-atom dependent).
Figure 1: Modified Jablonski diagram for TPMs. Note the bifurcation at S1: Viscosity controls the red path; Heavy atoms control the yellow path.
Viscosity Sensing: The Förster-Hoffmann Limit[1]
Because the non-radiative decay rate (
Where:
- : Fluorescence Quantum Yield[1][2][3][4][5]
- : Viscosity (cP or Pa·s)
- : Dye-dependent constant (typically 0.5 – 0.7 for TPMs)
- : Temperature/Solvent constant[3]
Application Insight: This property allows TPMs to map intracellular viscosity changes (e.g., during mitochondrial swelling) or monitor polymerization kinetics in real-time.
Tuning for Therapeutics (PDT)
For Photodynamic Therapy, the goal is to generate Reactive Oxygen Species (ROS), specifically Singlet Oxygen (
Engineering Strategy: The "Heavy Atom" & "Rigidification" Effect
To convert a standard TPM into a PDT agent, two modifications are required:
-
Rigidification: Chemical bridging (e.g., oxygen or sulfur bridges) or supramolecular encapsulation to stop the rotation.
-
Heavy Atom Effect: Substitution with Iodine or Bromine to enhance Spin-Orbit Coupling (SOC), accelerating Intersystem Crossing (
).
Comparative Data: Structural Impact on Photophysics
| Derivative Class | Example Compound | Modification | Primary App | ||
| Open Rotor | Crystal Violet | None | < 0.001 | Negligible | Antibacterial / Stain |
| Rigidified | Rosamine B | O-Bridge | ~0.3 - 0.9 | Low | Imaging (Bright) |
| Heavy Rotor | Iodo-MG | Iodine subst. | < 0.01 | Moderate | PDT (Viscosity gated) |
| Heavy Rigid | Rose Bengal | O-Bridge + I/Cl | ~0.1 | 0.75 | Potent PDT Agent |
Experimental Protocols
Protocol A: Determination of Viscosity Sensitivity ( )
Objective: Validate the rotor mechanism and determine the sensitivity coefficient
-
Solvent Preparation: Prepare a series of Glycerol/Water mixtures (0% to 100% glycerol).
-
Note: Measure the exact viscosity of each mixture using a mechanical rheometer at 25°C, as hygroscopic glycerol can vary.
-
-
Dye Addition: Add TPM stock (in DMSO) to each mixture. Final concentration should be
. Keep DMSO < 1% to avoid solvatochromic errors. -
Spectroscopy:
-
Record Absorbance (
) at . Ensure . -
Record Integrated Fluorescence Emission (
).
-
-
Analysis:
-
Calculate relative quantum yield or intensity:
. -
Plot
vs. .[9] -
The slope of the linear fit is
.
-
Protocol B: Singlet Oxygen Quantum Yield ( )
Objective: Quantify PDT potential using the DPBF trap method.
-
Standard Selection: Use Rose Bengal (
in water) or Methylene Blue as a reference. -
Trap Preparation: Prepare a solution of 1,3-diphenylisobenzofuran (DPBF) in ethanol/DMF.
-
Warning: DPBF is extremely light-sensitive. Work in the dark/red light.
-
-
Sample Setup:
-
Sample A: TPM derivative + DPBF.
-
Sample B: Reference Standard + DPBF.
-
Adjust concentrations so both Sample A and B have identical absorbance (approx 0.1) at the irradiation wavelength (e.g., 532 nm or 635 nm).
-
-
Irradiation Loop:
-
Irradiate samples for defined intervals (e.g., 10s, 20s, 30s).
-
Measure the decrease in DPBF absorbance at 410 nm after each interval.
-
-
Calculation:
-
Plot
vs. Irradiation Time. Calculate slope . - .
-
Workflow Visualization
The following diagram outlines the logical flow for characterizing a novel TPM derivative for drug development.
Figure 2: Decision matrix for categorizing TPM derivatives based on photophysical behavior.
References
-
Förster, T., & Hoffmann, G. (1971). Effect of Viscosity on the Fluorescence Quantum Yield of Dye Molecules. Zeitschrift für Physikalische Chemie.
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Environment-sensitive behavior of fluorescent molecular rotors. Journal of Biological Engineering.
-
Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics.
-
Lovell, J. F., et al. (2010). Activatable Photosensitizers for Imaging and Therapy. Chemical Reviews.
-
NIST Standard Reference Data. Photophysical Properties of Xanthene and Triphenylmethane Dyes.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 4. iss.com [iss.com]
- 5. chimia.ch [chimia.ch]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Macroscopic Modeling of the singlet oxygen production during PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yanglab.ucsd.edu [yanglab.ucsd.edu]
applications of poly(bromomethyl) aromatic compounds
An In-depth Technical Guide to the Applications of Poly(bromomethyl) Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(bromomethyl) aromatic compounds are a versatile class of molecules characterized by one or more bromomethyl groups attached to an aromatic ring system. The high reactivity of the benzylic bromide makes these compounds powerful intermediates and building blocks in a multitude of applications, ranging from polymer chemistry and materials science to medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and key , offering insights into the causality behind experimental choices and providing detailed protocols for their utilization.
Fundamental Chemistry and Synthesis
The utility of poly(bromomethyl) aromatic compounds stems from the reactivity of the C-Br bond in the benzylic position. This bond is susceptible to nucleophilic substitution and radical reactions, making it a versatile handle for chemical modification.
Synthesis of Bromomethylated Aromatic Compounds
The direct bromomethylation of aromatic compounds is a common method for their synthesis. A widely used procedure involves the reaction of an aromatic compound with paraformaldehyde and hydrogen bromide in acetic acid.[1][2][3] This electrophilic aromatic substitution reaction proceeds via the in-situ formation of a bromomethylating agent.[4]
Mechanism of Aromatic Ring Bromomethylation:
The reaction is believed to proceed through the formation of a benzyl alcohol intermediate, which is then converted to the corresponding benzyl bromide.[4] The concentration of hydrogen bromide is crucial; low concentrations can lead to the formation of diarylmethane byproducts.[4]
// Nodes Aromatic [label="Aromatic Hydrocarbon", fillcolor="#F1F3F4"]; Reagents [label="HCHO + HBr", fillcolor="#F1F3F4"]; Intermediate1 [label="Benzyl Alcohol Intermediate", fillcolor="#FBBC05"]; Product [label="Bromomethylated Aromatic Compound", fillcolor="#34A853"]; Byproduct [label="Diarylmethane Byproduct", fillcolor="#EA4335"];
// Edges Aromatic -> Intermediate1 [label="Electrophilic Attack"]; Reagents -> Intermediate1; Intermediate1 -> Product [label="Nucleophilic Attack by Br-"]; Intermediate1 -> Byproduct [label="Low [HBr]\nReaction with another\naromatic ring", color="#EA4335"]; } dot Caption: General mechanism of aromatic ring bromomethylation.
Experimental Protocol: Bromomethylation of Mesitylene
-
Reaction Setup: In a well-ventilated fume hood, combine mesitylene (1 equivalent), paraformaldehyde (1.1 equivalents), and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Reagent Addition: Slowly bubble hydrogen bromide gas through the stirred solution. Alternatively, a solution of HBr in acetic acid can be used.[2][5]
-
Reaction Conditions: Maintain the reaction temperature between 40-50°C for 2 hours.[1]
-
Work-up: Pour the reaction mixture into water. The product will precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure mono(bromomethyl)mesitylene.
Caution: Bromomethylating agents and the resulting products are often lachrymatory and corrosive. Appropriate personal protective equipment, including gloves and safety goggles, should be worn, and all manipulations should be performed in an efficient fume hood. Some bromomethylation procedures may generate highly toxic intermediates like bis(bromomethyl) ether, requiring careful consideration of the reaction conditions.[6][7]
Applications in Polymer Chemistry
The reactivity of the bromomethyl group makes these compounds invaluable in polymer synthesis and modification.
Post-Polymerization Functionalization
A key application is the functionalization of pre-existing polymers containing aromatic rings. For instance, polystyrene can be brominated to introduce reactive sites for further modification.[8] This allows for the tuning of polymer properties without altering the main chain.
// Nodes Polystyrene [label="Polystyrene", fillcolor="#F1F3F4"]; Bromination [label="Bromination\n(e.g., NBS, light)", fillcolor="#FBBC05"]; BrominatedPS [label="Brominated Polystyrene", fillcolor="#34A853"]; Nucleophile [label="Nucleophile (Nu-)", fillcolor="#F1F3F4"]; FunctionalizedPS [label="Functionalized Polystyrene", fillcolor="#4285F4"];
// Edges Polystyrene -> BrominatedPS [label="Post-polymerization\nmodification"]; Bromination -> BrominatedPS; BrominatedPS -> FunctionalizedPS [label="Nucleophilic Substitution"]; Nucleophile -> FunctionalizedPS; } dot Caption: Post-polymerization functionalization of polystyrene.
This strategy has been employed to introduce a variety of functional groups onto aromatic polymers, enabling applications such as:
-
Flame Retardants: Brominated polystyrene is an effective flame retardant for thermoplastics like polyesters and nylons due to its high thermal stability.[9]
-
Supports for Catalysts and Reagents: Functionalized polymers can act as solid supports for catalysts or reagents, facilitating their recovery and reuse.
-
Modified Surfaces: The surface properties of polymers can be altered to enhance adhesion, biocompatibility, or other desired characteristics.
Initiators for Controlled Radical Polymerization
Poly(bromomethyl) aromatic compounds can serve as multifunctional initiators for Atom Transfer Radical Polymerization (ATRP). This "core-first" approach allows for the synthesis of star polymers with well-defined architectures.[10][11] The number of arms in the star polymer is determined by the number of bromomethyl groups on the aromatic core.
// Nodes Initiator [label="Poly(bromomethyl) Aromatic Core", fillcolor="#FBBC05"]; Monomer [label="Monomer", fillcolor="#F1F3F4"]; Catalyst [label="ATRP Catalyst\n(e.g., Cu(I)/ligand)", fillcolor="#F1F3F4"]; StarPolymer [label="Star Polymer", shape=star, fillcolor="#34A853"];
// Edges Initiator -> StarPolymer [label="Initiation"]; Monomer -> StarPolymer [label="Propagation"]; Catalyst -> StarPolymer; } dot Caption: "Core-first" synthesis of star polymers via ATRP.
Table 1: Examples of Poly(bromomethyl) Aromatic Initiators for Star Polymer Synthesis
| Initiator Core | Number of Bromomethyl Groups | Resulting Polymer Architecture | Reference |
| 1,3,5-Tris(bromomethyl)benzene | 3 | 3-arm star polymer | [12] |
| Hexakis(bromomethyl)benzene | 6 | 6-arm star polymer | N/A |
| 2,3,6,7-Tetrakis(bromomethyl)naphthalene | 4 | 4-arm star polymer | [13] |
Cross-linking Agents
The ability of poly(bromomethyl) aromatic compounds to react with multiple polymer chains makes them effective cross-linking agents.[14][15] Cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of polymers. The reaction typically involves the formation of covalent bonds between the polymer chains and the cross-linker.[16] For example, they can be used to "knit" rigid aromatic building blocks together to create microporous polymers.[17]
Applications in Functional Materials
The versatility of poly(bromomethyl) aromatic compounds extends to the synthesis of a wide range of functional materials.
Precursors for Microporous Organic Polymers (MOPs)
By reacting poly(bromomethyl) aromatic compounds with suitable monomers, microporous organic polymers with high surface areas can be synthesized.[17] These materials have potential applications in gas storage, separation, and catalysis. The choice of the aromatic core and the reaction conditions allows for the tuning of the pore size and surface properties of the resulting MOPs.
Organic Electronics
Poly(bromomethyl) aromatic compounds are precursors for the synthesis of conjugated polymers and small molecules used in organic electronics.[18][19] The bromomethyl group can be converted to other functionalities, such as vinyl or phosphonate groups, which can then be used in polymerization or coupling reactions to build up the desired conjugated system. Boron-doped polycyclic aromatic hydrocarbons with bromo-functionalities have been used to create donor-acceptor materials with applications in organic light-emitting diodes (OLEDs).[20][21]
Applications in Drug Discovery and Development
The introduction of a bromine atom into a molecule can significantly impact its biological activity.[22] Poly(bromomethyl) aromatic compounds, particularly naphthalene derivatives, have emerged as promising scaffolds in drug discovery.[23][24]
Anticancer Agents
In silico studies have shown that 2-(bromomethyl)naphthalene exhibits strong binding affinity to certain biological targets, suggesting its potential as an anticancer agent.[23] The bromomethyl group can act as a reactive handle for covalent modification of the target protein, leading to irreversible inhibition.
Modulation of Pharmacokinetic Properties
Bromination of a drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[22] The lipophilicity of a molecule is increased upon bromination, which can enhance its ability to cross cell membranes. Furthermore, the introduction of a bromine atom can block sites of metabolic degradation, thereby increasing the drug's half-life.
Conclusion
Poly(bromomethyl) aromatic compounds are a highly versatile and valuable class of reagents and building blocks. Their utility spans a wide range of scientific disciplines, from the synthesis of advanced polymeric materials with tailored architectures and properties to the development of novel therapeutic agents. The ability to readily introduce the bromomethyl functionality onto a variety of aromatic scaffolds, coupled with the diverse reactivity of this group, ensures that these compounds will continue to be of significant interest to researchers in both academia and industry. Future research in this area will likely focus on the development of more sustainable and safer bromomethylation methods and the exploration of new applications in areas such as nanotechnology and biomedicine.
References
- Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings) - Chemia. (2024, January 5).
- Upcycling aromatic polymers through C–H fluoroalkylation - PMC. (2019, May 29).
- A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation - Sciencemadness.org.
- A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. - SciSpace. (n.d.).
- Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds | Request PDF - ResearchGate. (2025, August 7).
- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23).
- Ch17 Reactions of Aromatic Compounds.
- “Arm-first” approach for the synthesis of star-shaped stereoregular polymers through living coordination polymerization - RSC Publishing.
- Synthesis of star polymers from different (macro) initiators. (a) and... - ResearchGate.
- Approaches for the functionalization of aromatic polymers with... - ResearchGate.
- Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators | Semantic Scholar. (1999, September 11).
- US7078465B2 - Process to bromomethylate aromatic compounds - Google Patents.
- Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (2022, February 23).
- W. D. Pfeiffer Although examples of the bromomethylation of aromatic compounds are uncommon, most arenes that can be chloromethy.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. (2016, May 20).
- Brominated Polystyrene: Applications as Fireproofing Agents, Preparation and Degradation Mechanism - ChemicalBook. (2024, March 29).
- 2,3,6,7-Tetrakis(bromomethyl)naphthalene - PMC - NIH.
- Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology - IslandScholar.
- Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (2024, September 30).
- (PDF) Polymers with Star-Related Structures: Synthesis, Properties, and Applications.
- Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization - RSC Publishing.
- Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - MDPI. (2022, June 29).
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene - Arkivoc.
- Glöcklhofer Lab | Publications - Functional Aromatic Molecules.
- Functionalized Naphthalenes For Diverse Applications | Building Blocks - Life Chemicals. (2019, July 30).
- Crosslinking of polymers from monofunctional acrylates via C–H bond activation.
- A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. - Semantic Scholar. (1993, June 8).
- Organic electronics by design: the power of minor atomic and structural changes.
- A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation | The Journal of Organic Chemistry - ACS Publications.
- Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC. (2023, July 27).
- Building bridges: Crosslinking of sulfonated aromatic polymers—A review - ResearchGate.
- A New Strategy to Microporous Polymers: Knitting Rigid Aromatic Building Blocks by External Cross-Linker | Macromolecules - ACS Publications. (2011, April 1).
- #76 Crosslinking | Polymers Concepts, Properties, Uses & Sustainability - YouTube. (2020, December 22).
- BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics. (2025, October 31).
- Cycle Formation in the Polycondensation of Potassium 3-Bromomethyl-5-methylbenzoate. (2025, November 19).
- Organic Semiconductors for Advanced Electronics - Sigma-Aldrich.
- Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers.
- Thiolated Janus Silsesquioxane Tetrapod: New Precursors for Functional Materials - MDPI. (2022, November 8).
- Poly (4-(aminomethyl) styrene)-b-polystyrene: Synthesis and Unilamellar Vesicle Formation | Request PDF - ResearchGate. (2025, August 9).
- Blocky bromination of syndiotactic polystyrene via post-polymerization functionalization in the heterogeneous gel state - Polymer Chemistry (RSC Publishing). (2018, September 18).
- Molecules and precursors for functional materials - École polytechnique.
- Substitution reaction of poly((chloromethyl)styrene) with salts of various nucleophilic reagents using phase-transfer catalysts | Macromolecules - ACS Publications.
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Definitive Guide to Tris(bromomethyl)phenyl Methane Scaffolds: Synthesis, Reactivity, and Applications
The following technical guide provides an in-depth review of Tris(4-(bromomethyl)phenyl)methane and related
Executive Summary & Nomenclature Clarification
The term "tris(bromomethyl)phenyl methane" is a non-IUPAC designation that frequently causes ambiguity in literature searches. In the context of reticular chemistry and supramolecular synthesis, it most accurately refers to Tris(4-(bromomethyl)phenyl)methane (a triphenylmethane derivative). However, it is occasionally conflated with 1,3,5-Tris(bromomethyl)benzene (a mesitylene derivative).
This guide focuses on the Tris(4-(bromomethyl)phenyl)methane scaffold due to its unique tetrahedral geometry (
Structural Comparison
| Feature | Tris(4-(bromomethyl)phenyl)methane | 1,3,5-Tris(bromomethyl)benzene |
| Core Geometry | Tetrahedral ( | Planar ( |
| Symmetry | ||
| Primary Use | 3D MOF/COF nodes, Molecular Cages | 2D COF sheets, Macrocycles |
| Reactivity | High (Benzylic bromide) | High (Benzylic bromide) |
Chemical Structure & Properties[1][2]
IUPAC Name:
The molecule consists of three phenyl rings attached to a central methine carbon. Each phenyl ring is para-substituted with a bromomethyl group (
Key Physicochemical Properties[2]
-
Solubility: Soluble in chlorinated solvents (
, ), THF, and toluene. Insoluble in water and hexanes. -
Stability: The benzylic bromide groups are sensitive to moisture and light. Long-term storage requires a desiccator, darkness, and low temperature (
). -
Reactivity: The
groups are potent electrophiles, highly susceptible to reactions with amines, azides, thiols, and carboxylates.
Synthetic Protocols
The synthesis of Tris(4-(bromomethyl)phenyl)methane is typically achieved via the radical bromination of its methyl precursor, Tris(4-methylphenyl)methane (also known as
Step 1: Precursor Synthesis (If not commercially available)
-
Reaction: Friedel-Crafts alkylation of toluene with 4-methylbenzaldehyde (or similar electrophile) followed by reduction, or direct condensation.
-
Note: High purity of the methyl precursor is critical to avoid difficult separations of mono/di-brominated byproducts later.
Step 2: Radical Bromination (The "Wohl-Ziegler" Reaction)
This is the industry-standard method for introducing bromine at the benzylic position.
Reagents:
-
Substrate: Tris(4-methylphenyl)methane (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (3.1 - 3.5 eq)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (safer alternative).
Protocol:
-
Dissolution: Dissolve Tris(4-methylphenyl)methane in anhydrous
(or ) under an inert atmosphere ( or Ar). -
Addition: Add NBS and AIBN.
-
Reflux: Heat the mixture to reflux (approx.
). The reaction is driven by heat and light. A 500W halogen lamp can accelerate initiation. -
Monitoring: Monitor via TLC (Hexane/EtOAc). The product spot will be less polar than the starting material but distinct from the succinimide byproduct.
-
Workup:
-
Cool to
to precipitate succinimide. -
Filter off the solid succinimide.
-
Wash the filtrate with water and brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel) to remove mono- and di-brominated impurities.
Yield: Typically 60-80%.
Visualization: Synthesis Pathway
Figure 1: Radical bromination pathway for the synthesis of the tris(bromomethyl) scaffold.
Reactivity & Functionalization
The utility of Tris(4-(bromomethyl)phenyl)methane lies in its role as a "master key" intermediate. The labile bromine atoms can be displaced to create a wide array of functional materials.
A. Azidation (Click Chemistry Precursor)
Reaction with sodium azide (
-
Conditions:
, DMF, , 4h. -
Application: Used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form dendrimers or cross-linked hydrogels.
B. Amination (Cages & Sensors)
Reaction with imidazoles or secondary amines yields cationic tripodal ligands.
-
Conditions: Imidazole/Amine,
or THF, Reflux. -
Application: The resulting Tris(imidazolium) salts are used as fluorescent sensors for nitroaromatics (e.g., picric acid detection) and as precursors for N-Heterocyclic Carbene (NHC) ligands.[1]
C. Carboxylation/Formylation (MOF/COF Linkers)
-
To Aldehyde: Sommelet reaction (Hexamine, then hydrolysis) yields Tris(4-formylphenyl)methane . Used for imine-linked COFs.
-
To Carboxylic Acid: Hydrolysis of the nitrile derivative (via cyanide substitution) yields Tris(4-carboxyphenyl)methane . Used for Zr-MOFs and PCN (Porous Coordination Network) series.
Applications in Reticular Chemistry[4]
Metal-Organic Frameworks (MOFs)
The tetrahedral geometry of the central methane carbon prevents the formation of dense, non-porous packing. When used as a linker (typically after conversion to the carboxylate form), it enforces a diamondoid (dia) or pts topology in the resulting network.
-
Example: PCN-14 (Porous Coordination Network-14).
-
Function: High surface area gas storage (
, ) and size-selective catalysis.
Supramolecular Cages
The "bromomethyl" form is directly used to "cap" three monodentate ligands or to link three separate strands, forming molecular cages.
-
Mechanism: The
symmetry directs the self-assembly of or type cages when reacted with appropriate metal clips (e.g., Pd(II) or Pt(II)).
Visualization: Application Hierarchy
Figure 2: Functionalization tree showing the divergence of the scaffold into material science applications.
References
-
Synthesis & Sensor Application
-
Title: Fluorescent Tris-Imidazolium Sensors for Picric Acid Explosive.[1]
- Context: Describes the synthesis of Tris(p-bromomethylphenyl)methane and its conversion to imidazolium sensors.
-
Source:
-
-
MOF/COF Linker Context
-
General Reticular Chemistry (Yaghi)
- Title: Reticular Chemistry: Construction, Properties, and Precision Reactions of Frameworks.
- Context: Foundational principles for using symmetric linkers in MOF design.
-
Source:
Sources
Technical Guide: Safety & Handling of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
This guide is structured as a high-level operational whitepaper for the safe handling and technical application of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile .
Document Control:
-
Subject: Operational Safety, Stability Maintenance, and Synthetic Handling
Part 1: Executive Technical Summary
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a specialized tetrahedral building block used primarily in the synthesis of Porous Organic Polymers (POPs) , Covalent Organic Frameworks (COFs) , and dendrimers.
Structurally, it consists of a central quaternary carbon (methane core) substituted with:
-
Three 4-(bromomethyl)phenyl groups: These are highly reactive electrophiles (benzyl bromides).
-
One 4-cyanophenyl group: A benzonitrile moiety serving as a functional handle or polarity modulator.
Core Hazard Directive: Treat this compound as a Solid-State Lachrymator and Corrosive Alkylating Agent . While its high molecular weight reduces volatility compared to liquid benzyl bromide, the dust is a potent ocular and respiratory irritant. Upon contact with moisture (mucous membranes), the bromomethyl groups hydrolyze to release Hydrogen Bromide (HBr) , causing chemical burns.
Part 2: Physicochemical Profile & Stability
| Property | Description | Technical Implication |
| Functional Class | Tri-functional Alkyl Halide / Nitrile | High cross-linking potential; susceptible to nucleophilic attack. |
| Physical State | Off-white to pale yellow powder | Dust generation is the primary exposure vector. |
| Reactivity | High (Electrophilic) | Reacts violently with strong bases, amines, and active metals. |
| Hydrolytic Stability | Low (Moisture Sensitive) | Hydrolyzes in air to form HBr and benzyl alcohols. Must store under inert gas. |
| Photostability | Low (Light Sensitive) | C-Br bonds are photolabile. Store in amber vials or foil-wrapped containers. |
Part 3: Engineering Controls & PPE (The "Zero-Exposure" Standard)
Due to the lachrymatory nature of the benzyl bromide moieties, standard benchtop handling is prohibited .
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a glovebox (N₂/Ar atmosphere) .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The powder is prone to static charge, which can cause "fly-out" and disperse lachrymatory dust.
-
Trap Systems: If using vacuum lines (e.g., for drying), install a cold trap buffered with KOH or amine to neutralize evolved HBr vapors.
Personal Protective Equipment (PPE)[1]
-
Respiratory: If working outside a glovebox, a NIOSH-approved full-face respirator with P100/Organic Vapor cartridges is recommended during open handling of large quantities (>1g).
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil). Benzyl bromides can permeate standard thin nitrile gloves in <10 minutes.
-
-
Ocular: Chemical splash goggles (if not using a full-face respirator). Note: Contact lenses should not be worn.
Part 4: Operational Handling Workflow
This protocol is designed to be self-validating : every step includes a check to ensure the compound's integrity is maintained and safety is assured.
Diagram 1: Safe Handling & Synthesis Workflow
Figure 1: The linear workflow emphasizes thermal equilibration to prevent condensation-induced hydrolysis, a common failure mode for benzyl bromides.
Detailed Protocol Steps
Step 1: Retrieval & Equilibration
-
The Problem: Taking a cold bottle directly into humid air causes condensation. Water reacts with the bromomethyl groups (Hydrolysis), releasing HBr and degrading the reagent.
-
The Protocol: Remove the container from the freezer (-20°C). Place it inside a desiccator or seal it in a Ziploc bag with desiccant. Allow it to warm to room temperature before opening .
Step 2: Solubilization (The "Dry" Rule)
-
Solvent Choice: Use only anhydrous solvents (DCM, THF, DMF).
-
Avoid: Alcohols (Methanol, Ethanol) or water. These are nucleophiles that will displace the bromide, destroying the compound.
-
Validation: The solution should remain clear. Cloudiness or precipitate often indicates the formation of HBr salts or polymerized byproducts.
Step 3: Reaction Setup
-
Atmosphere: Run all reactions under Nitrogen or Argon.
-
Stoichiometry: If using this as a linker (e.g., reacting with a tetra-amine), ensure strict stoichiometric control. Excess benzyl bromide is difficult to remove and remains a safety hazard in the workup.
Step 4: Decontamination (Quenching)
-
Never dispose of unreacted residues directly into organic waste.
-
Quench Solution: Prepare a solution of 10% Ethanolamine in Ethanol or Sodium Thiosulfate (aq) .
-
Procedure: Rinse all spatulas, flasks, and weigh boats with the quench solution. This converts the lachrymatory benzyl bromide into a benign amino-benzyl or thiosulfate derivative.
Part 5: Emergency Response Logic
In the event of exposure, the response must be immediate to prevent deep tissue damage from the alkylating action and acid burns.
Diagram 2: Exposure Response Decision Tree
Figure 2: Decision tree prioritizing immediate decontamination. Note: Neutralizing agents (bases) should NOT be used on eyes; use pure water or saline only.
Part 6: Waste Disposal
-
Segregation: Do not mix with general organic waste until quenched.
-
Labeling: Waste containers must be labeled "Contains Halogenated Organics" and "Lachrymator Hazard" .
-
Neutralization: It is Best Practice to quench the waste stream with dilute ammonia or ethanolamine before sealing the waste container to prevent pressure buildup from HBr evolution.
References
- Context: Provides baseline toxicological data for the mono-functional analogue, serving as the primary hazard proxy.
-
Farha, O. K., et al. (2011). "A 'click-based' porous organic polymer from tetrahedral building blocks."[1] Journal of Materials Chemistry, 21, 5293-5297.
- Context: Describes the synthesis and handling of similar tetrahedral tetraphenylmethane cores for POP synthesis.
- Context: Authoritative source for emergency response and fire hazards of benzyl bromide deriv
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile as a Trifunctional Crosslinking Agent for Advanced Polymer Networks
For Distribution To: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and advanced drug delivery systems.
Abstract
This document provides a comprehensive technical guide on the application of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, a novel star-shaped trifunctional crosslinking agent. Designed for researchers seeking to create highly stable and well-defined polymer networks, this guide details the synthesis of the agent, its mechanism of action, and step-by-step protocols for its use in crosslinking polymers bearing nucleophilic functional groups. Furthermore, a complete workflow for the characterization of the resulting thermoset materials is presented, ensuring a robust and reproducible methodology for advanced polymer applications.
Introduction: The Rationale for a Star-Shaped Crosslinking Agent
The transition from linear polymer chains to three-dimensional networks via crosslinking dramatically enhances material properties, including mechanical strength, thermal stability, and solvent resistance.[1] The architecture of the crosslinking agent is a critical determinant of the final network topology and, consequently, its macroscopic properties. 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile offers a unique tripodal structure, providing three reactive sites emanating from a central point. This geometry allows for the formation of highly regular and homogeneously crosslinked networks, minimizing the structural defects often associated with linear difunctional crosslinkers. The central benzonitrile moiety also imparts a degree of polarity and can influence the material's thermal and electronic properties.
The reactivity of this agent is conferred by the three benzylic bromomethyl groups. Benzylic halides are excellent electrophiles for nucleophilic substitution reactions, making this crosslinker highly versatile for reacting with a wide range of polymers functionalized with amines, thiols, hydroxyls, or carboxylates.
Synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
The synthesis of the title crosslinking agent is a two-step process, commencing with the formation of a triphenylmethyl (trityl) core, followed by the functionalization of the pendant methyl groups.
Step 1: Proposed Synthesis of 4-{Tris[4-(methyl)phenyl]methyl}benzonitrile
A plausible route to the core structure involves an acid-catalyzed trimerization or Friedel-Crafts type reaction. Drawing from established methodologies for creating triaryl-s-triazines from aromatic nitriles, a similar acid-catalyzed self-condensation of 4-methylbenzonitrile can be envisioned to form the central triphenylmethyl core, though the direct trimerization to a triphenylmethane derivative is less common than triazine formation.[2] A more direct analogy might be a Friedel-Crafts reaction.
Step 2: Benzylic Bromination to Yield the Final Product
The second step involves the free-radical bromination of the three benzylic methyl groups. This is a well-established transformation known as the Wohl-Ziegler reaction, which selectively brominates allylic and benzylic C-H bonds.[3][4][5]
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the trifunctional crosslinking agent.
Mechanism of Polymer Crosslinking
The crosslinking action of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile proceeds via a series of nucleophilic substitution (SN2) reactions. The benzylic carbon of each bromomethyl group is electrophilic and is readily attacked by nucleophilic functional groups present on polymer chains.
For a polymer containing primary amine groups (Polymer-NH2), the reaction proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon of a bromomethyl group.
-
Simultaneously, the bromide ion is displaced as a leaving group.
-
This forms a new carbon-nitrogen bond, linking the polymer chain to the crosslinker.
-
This process can occur up to three times per molecule of the crosslinking agent, connecting multiple polymer chains into a single, networked structure.
Diagram: Crosslinking Mechanism with an Amine-Functionalized Polymer
Caption: Schematic of the nucleophilic substitution crosslinking reaction.
Experimental Protocol: Crosslinking of Poly(allylamine)
This protocol provides a representative procedure for the crosslinking of poly(allylamine) using 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. Poly(allylamine) is selected for its high density of primary amine groups, which are excellent nucleophiles for this reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Poly(allylamine) (PAA) | Avg. Mw ~17,000 | Sigma-Aldrich | |
| 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile | Synthesis Grade | As per Section 2 | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Acid Scavenger |
| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation |
| Round-bottom flask with stir bar | - | VWR | |
| Condenser and Nitrogen inlet | - | VWR | |
| Heating mantle with temperature control | - | VWR | |
| Filtration apparatus (Büchner funnel) | - | VWR | |
| Vacuum oven | - | VWR |
Safety Precautions
-
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile: As a benzylic bromide, this compound is expected to be a lachrymator and skin irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DMF: A known reproductive toxin. Handle exclusively in a fume hood.
-
Triethylamine: Corrosive and flammable. Handle in a fume hood.
Step-by-Step Procedure
-
Polymer Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of poly(allylamine) in 20 mL of anhydrous DMF. Stir at room temperature under a nitrogen atmosphere until the polymer is fully dissolved (approx. 30-60 minutes).
-
Stoichiometry Calculation: The degree of crosslinking is controlled by the molar ratio of bromomethyl groups to amine groups. For a target crosslinking density of 10%, the calculation is as follows:
-
Moles of PAA repeat unit (C3H7N, 57.10 g/mol ): 1.0 g / 57.10 g/mol = 0.0175 mol of amine groups.
-
Target moles of bromomethyl groups: 0.0175 mol * 10% = 0.00175 mol.
-
The crosslinker has 3 bromomethyl groups per molecule. Moles of crosslinker needed: 0.00175 mol / 3 = 0.000583 mol.
-
Calculate the mass of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (Mw = 694.18 g/mol ) required: 0.000583 mol * 694.18 g/mol = 0.405 g.
-
-
Crosslinker Addition: Dissolve the calculated mass (0.405 g) of the crosslinking agent in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring polymer solution at room temperature.
-
Addition of Acid Scavenger: The reaction generates hydrobromic acid (HBr) as a byproduct, which can protonate the amine groups and halt the reaction. To neutralize this, add triethylamine (TEA) in a 1:1 molar ratio to the bromomethyl groups.
-
Moles of TEA needed: 0.00175 mol.
-
Volume of TEA (d=0.726 g/mL, Mw=101.19 g/mol ): (0.00175 mol * 101.19 g/mol ) / 0.726 g/mL ≈ 0.244 mL.
-
Add 0.244 mL of TEA to the reaction mixture.
-
-
Reaction: Heat the reaction mixture to 60°C and allow it to stir under a nitrogen atmosphere for 24 hours. Gel formation should be observed as the crosslinking proceeds.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the resulting gel/solution into 200 mL of vigorously stirring diethyl ether to precipitate the crosslinked polymer. The triethylammonium bromide salt byproduct is soluble in the DMF/ether mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with fresh diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.
-
-
Drying: Dry the crosslinked polymer in a vacuum oven at 40°C overnight to a constant weight.
Diagram: Experimental Workflow
Sources
Application Notes & Protocols: Surface Functionalization with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile for Advanced Biomedical Applications
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of surfaces using 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. This unique molecule, with its tripodal structure and reactive bromomethyl groups, serves as a versatile platform for creating well-defined, three-dimensional architectures on a variety of substrates. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring reproducibility and high-quality surface modifications.
Introduction: The Significance of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile in Surface Engineering
The ability to precisely control the chemical and physical properties of surfaces is paramount in the development of advanced biomaterials, biosensors, and drug delivery systems.[1] Surface functionalization allows for the tailoring of biocompatibility, the immobilization of bioactive molecules, and the creation of specific recognition sites.[2][3] 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a particularly compelling molecule for this purpose due to its unique structural features:
-
Tripodal Structure: The central methylbenzonitrile core provides a rigid scaffold, leading to the formation of organized, non-planar molecular layers. This is in contrast to linear linkers, which may lead to less defined surface structures.
-
Trifunctionality: The presence of three reactive bromomethyl groups per molecule allows for covalent attachment to the substrate and subsequent conjugation to multiple other molecules of interest, such as targeting ligands, therapeutic agents, or imaging probes.[4] This multi-valency can enhance binding affinities and create high-density functional surfaces.
-
Reactive Handles: The bromomethyl groups are susceptible to nucleophilic substitution, enabling facile reaction with a wide range of surface functionalities, including amines, thiols, and hydroxyl groups.
This guide will detail the synthesis of this functionalizing agent, the step-by-step protocol for surface modification, and the essential characterization techniques to validate the functionalization process.
Synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
A plausible synthetic route for 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile involves the bromination of the precursor molecule, 4-{Tris[4-methylphenyl]methyl}benzonitrile. This reaction typically employs a radical initiator and a brominating agent like N-bromosuccinimide (NBS).
Key Materials and Reagents:
-
4-{Tris[4-methylphenyl]methyl}benzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4) or Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-{Tris[4-methylphenyl]methyl}benzonitrile (1 equivalent) in the chosen anhydrous solvent.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen, which can quench the radical reaction.[5]
-
Addition of Reagents: Add N-Bromosuccinimide (3.1 equivalents) and the radical initiator, AIBN (0.05 equivalents), to the reaction mixture.[6]
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl4 or 82°C for acetonitrile) and maintain the reaction for 8-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield the final product, 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile.[7]
Surface Functionalization Protocol: A Step-by-Step Guide
This protocol details the functionalization of an amine-terminated surface (e.g., aminosilanized glass or silicon oxide) with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. The underlying principle is the nucleophilic attack of the surface amine groups on the electrophilic carbon of the bromomethyl groups.
Substrate Preparation: Creating an Amine-Terminated Surface
A pristine and well-defined substrate is crucial for successful functionalization.[8][9] This section describes the preparation of an amine-terminated surface on a silicon wafer using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
Protocol:
-
Substrate Cleaning (Piranha Solution):
-
In a designated fume hood, carefully immerse the substrates in freshly prepared Piranha solution for 15-20 minutes.[8]
-
Rinse the substrates thoroughly with copious amounts of ultrapure water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.
-
Rinse the substrates with fresh toluene to remove any unbound silane.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
Functionalization with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Materials:
-
Amine-terminated substrates
-
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Solution Preparation: Prepare a 1 mM solution of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile in anhydrous DMF.
-
Functionalization Reaction:
-
Place the amine-terminated substrates in a clean, dry reaction vessel.
-
Submerge the substrates in the prepared solution.
-
Purge the vessel with an inert gas and seal it to prevent moisture contamination.
-
Allow the reaction to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the reaction solution.
-
Rinse them thoroughly with fresh DMF, followed by ethanol, to remove any unreacted molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere.[8]
-
Visualization of the Functionalization Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis of the trifunctional linking molecule.
Caption: Step-by-step surface functionalization process.
Characterization and Validation of the Functionalized Surface
A comprehensive characterization of the modified surface is essential to confirm the success of the functionalization process.[10] A combination of techniques should be employed to assess different aspects of the surface modification.
| Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | A significant change in the water contact angle after each modification step, indicating altered surface chemistry. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[11] | Appearance of N 1s peak after APTES silanization. Appearance of Br 3d and an increase in the C 1s signal after functionalization with the topic molecule. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | An increase in surface roughness after functionalization, consistent with the formation of a molecular layer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups.[12] | Appearance of characteristic peaks for the benzonitrile group (~2230 cm⁻¹) and aromatic C-H bonds on the final surface. |
| Ellipsometry | Thickness of the deposited molecular layer. | A measurable increase in layer thickness after the functionalization step. |
Applications in Drug Development and Biomedical Research
Surfaces functionalized with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile offer a versatile platform for a range of biomedical applications:
-
Targeted Drug Delivery: The three reactive sites can be used to attach targeting ligands (e.g., antibodies, peptides) to nanoparticles, enhancing their specificity for diseased cells and minimizing off-target effects.[13][14]
-
High-Throughput Screening: The well-defined surface can be used to immobilize small molecules or proteins for screening potential drug candidates.
-
Biosensors: The functionalized surface can serve as a scaffold for the attachment of biorecognition elements (e.g., enzymes, DNA) for the sensitive and specific detection of biomarkers.[15]
-
Tissue Engineering: The modified surfaces can be used to control cell adhesion, proliferation, and differentiation, providing a means to engineer artificial tissues and organs.
Troubleshooting and Expert Insights
-
Low Functionalization Efficiency: This can often be attributed to incomplete silanization or moisture contamination. Ensure all solvents are anhydrous and the reaction is carried out under a strictly inert atmosphere.
-
Inconsistent Results: The cleanliness of the initial substrate is paramount. Any organic contaminants can inhibit the formation of a well-ordered monolayer.[9]
-
Difficulty in Characterization: For very thin layers, techniques like grazing-angle FTIR or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) may be required for enhanced surface sensitivity.[16]
Conclusion
The functionalization of surfaces with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile provides a powerful tool for creating advanced materials for biomedical applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this technology in their work. By following these detailed procedures and employing the recommended characterization techniques, a high degree of control over surface properties can be achieved, paving the way for innovations in drug development and beyond.
References
-
Potential of Surface Functionalized Nanomaterials in Innovative Drug Development: A Mini-review. (2024). Bentham Science Publishers. Retrieved from [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved from [Link]
-
Techniques for characterizing biofunctionalized surfaces for bioanalysis purposes. (2024). PubMed. Retrieved from [Link]
-
What are the surface characterization techniques for functionalized nanoparticles? (2018). ResearchGate. Retrieved from [Link]
-
Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging. (n.d.). MDPI. Retrieved from [Link]
-
Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses. (n.d.). PMC. Retrieved from [Link]
-
Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. (n.d.). Molecular Vista. Retrieved from [Link]
-
Surface characterization and functionalization of carbon nanofibers. (2008). AIP Publishing. Retrieved from [Link]
-
Surface functionalization of nanoparticles for nanomedicine. (n.d.). PMC. Retrieved from [Link]
-
Recent advances in surface decoration of nanoparticles in drug delivery. (2024). Frontiers. Retrieved from [Link]
-
Self-assembled monolayers. (2022). TNO. Retrieved from [Link]
-
Special Issue : Analytical Characterization of Functionalized Surfaces. (n.d.). MDPI. Retrieved from [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl). (n.d.). PMC. Retrieved from [Link]
- An improved process for preparation of letrozole and its intermediates. (n.d.). Google Patents.
-
Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. (n.d.). pubs.acs.org. Retrieved from [Link]
-
1,3,5-Tris[4-(bromomethyl)phenyl]benzene. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tris[4-(bromomethyl)phenyl]benzene [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 4,4'-(1-BROMOMETHYL) BIS-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for characterizing biofunctionalized surfaces for bioanalysis purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eag.com [eag.com]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging [scirp.org]
- 14. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 15. Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization | Molecular Vista [molecularvista.com]
- 16. mdpi.com [mdpi.com]
synthesis of star polymers using 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile initiator
Application Note: Precision Synthesis of Functionalized Star Polymers via ATRP
Executive Summary
This guide details the protocol for synthesizing well-defined 3-arm star polymers using the heterofunctional initiator 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (hereafter referred to as TBMB-CN ).
Unlike symmetric tetra-functional initiators, TBMB-CN possesses a unique
-
Three Initiating Sites (
): Benzyl bromide groups that initiate Atom Transfer Radical Polymerization (ATRP). -
One Functional Focal Point (
): A benzonitrile group that remains at the core, available for post-polymerization modification (e.g., transformation to tetrazoles, amines, or carboxylic acids) for surface tethering or drug conjugation.
This protocol focuses on the polymerization of Styrene (St) as a model monomer, but the chemistry is adaptable to methacrylates and acrylates.
Reaction Mechanism & Strategy
The synthesis follows a "Core-First" approach.[1][2][3][4] The TBMB-CN initiator is dissolved in the monomer/solvent matrix. Upon activation by a Cu(I) catalyst, all three bromomethyl arms initiate simultaneously, growing outward from the core.
Critical Control Parameter: To prevent star-star coupling (gelation) via radical recombination at high conversions, the reaction must be terminated at <60% monomer conversion .
Synthesis Pathway Diagram
Caption: Core-First ATRP mechanism showing the equilibrium between active (radical) and dormant (bromide) species.
Material Specifications & Preparation
| Reagent | Role | Purity/Prep Requirement |
| TBMB-CN | Initiator | >97%. Store at -20°C. Protect from light. |
| Styrene (St) | Monomer | Pass through basic alumina column to remove inhibitor (TBC). Degas before use. |
| CuBr | Catalyst | Purify by stirring in glacial acetic acid, wash with ethanol/ether, dry under vacuum. Store under |
| PMDETA | Ligand | Distill under reduced pressure. Store under |
| Anisole | Solvent | Anhydrous. Degassed (sparged with |
| Cu(II)Br2 | Deactivator | Optional: Add 5-10% vs Cu(I) to improve control (lower PDI). |
Safety Note: Benzyl bromides are lachrymators. Handle TBMB-CN in a fume hood. Copper catalysts are toxic.
Experimental Protocol
Step 1: Stoichiometry Calculation
Target Molecular Weight (
-
Target DP: 300 total units (100 per arm).
-
Initiator: 1 eq (contains 3 initiating sites).
-
Catalyst: 1 eq per bromine site (3 eq total).
Step 2: Reaction Setup (Schlenk Line)
-
Weighing: In a glovebox or under strictly inert atmosphere, weigh TBMB-CN (100 mg, 0.155 mmol) and CuBr (66.7 mg, 0.465 mmol) into a dry 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent/Ligand Addition: Seal the tube with a rubber septum. Remove from glovebox.
-
Inerting: Connect to Schlenk line. Cycle vacuum/Nitrogen 3 times.[3]
-
Liquid Addition: Under positive
flow, inject Anisole (5.0 mL) (degassed) via syringe to dissolve the initiator. -
Ligand Injection: Inject PMDETA (97 µL, 0.465 mmol) . The solution should turn light green/blue (formation of Cu(I) complex).
-
Monomer Addition: Inject purified Styrene (5.3 mL, 46.5 mmol) .
-
Note: The mixture is now active. Keep cool until ready.
-
Step 3: Degassing (Freeze-Pump-Thaw)
Oxygen inhibition is the primary cause of failure in star polymer synthesis.
-
Freeze solution in liquid
. -
Apply high vacuum (10-20 min).
-
Thaw in warm water bath (do not open to air).
-
Repeat 3 cycles . Backfill with
after the final cycle.
Step 4: Polymerization[2][5]
-
Place the Schlenk tube in a thermostated oil bath at 90°C .
-
Time: Reaction rate depends on concentration. For Styrene at 90°C, typical rate is ~10-15% conversion per hour.
-
Monitoring: Take aliquots (0.1 mL) every hour via degassed syringe.
-
Analyze by 1H NMR (CDCl3) to calculate conversion (compare vinyl protons of monomer vs. aromatic protons of polymer).
-
Analyze by GPC to track
evolution.
-
Step 5: Termination & Workup
-
Stop Point: When conversion reaches 50-60% (approx. 4-6 hours). Do not exceed 60% to avoid star-star coupling.
-
Quench: Remove from heat, open flask to air, and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).
-
Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina to remove Copper salts.[3] The eluent should be colorless.
-
Precipitation: Concentrate the filtrate and precipitate dropwise into excess cold Methanol (10x volume).
-
Drying: Filter the white solid and dry in a vacuum oven at 40°C for 24 hours.
Characterization & Data Analysis
Workflow Diagram
Caption: Experimental workflow ensuring oxygen-free conditions and controlled conversion.
Key Analytical Metrics
| Technique | Parameter | Expected Result | Note |
| 1H NMR | Conversion | 50-60% | Compare vinyl peaks (5.2, 5.7 ppm) to aromatic peaks (6.5-7.2 ppm). |
| GPC (THF) | Linear increase with conversion | Star polymers have smaller hydrodynamic volume than linear analogs. Apparent | |
| GPC | PDI ( | < 1.2 | High PDI (>1.[3][5]4) indicates poor initiation or star-star coupling. |
| FTIR | Core Function | Peak at ~2230 cm | Confirms presence of Nitrile (CN) group at the core. |
The "g-factor" (Branching Factor):
To prove star architecture, calculate the viscosity contraction factor
Troubleshooting
-
Problem: Reaction turns green immediately upon heating.
-
Cause: Oxygen leak.
-
Solution: Stop. Reseal. Improve degassing (more FPT cycles).
-
-
Problem: High PDI / Bimodal GPC trace.
-
Cause: Star-star coupling (conversion too high) or slow initiation.
-
Solution: Stop reaction earlier (<40% conversion). Add Cu(II)Br2 (10% of CuBr) to initial mix to slow propagation.
-
-
Problem: No polymerization.
-
Cause: Inhibitor in monomer or dead catalyst.
-
Solution: Re-purify monomer. Use fresh CuBr (must be white/pale green, not brown).
-
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
-
Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a New "Core-First" Method. Macromolecules, 39(9), 3154–3160. Link
-
Ueda, J., et al. (1998). Synthesis of Star-Shaped Polymers by ATRP Using a Trifunctional Initiator. Macromolecules, 31(3), 557–562. Link
-
BenchChem Technical Support. (2025). Synthesis of 4-(2-Bromomethylphenyl)benzonitrile and derivatives. Link
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of PDMS-μ-PCL Miktoarm Star Copolymers by Combinations (Є) of Styrenics-Assisted Atom Transfer Radical Coupling and Ring-Opening Polymerization and Study of the Self-Assembled Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
experimental setup for reactions with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Focus Molecule: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Executive Summary & Molecular Logic
This guide details the experimental handling and reaction setups for 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (hereafter referred to as
Unlike the common
-
Directional Frameworks: Creating Porous Organic Polymers (POPs) where the nitrile remains available for post-synthetic modification (e.g., hydrolysis to -COOH).
-
Surface Anchoring: The three bromide arms can anchor to surfaces (via thiols/amines), orienting the nitrile perpendicular to the substrate.
-
Janus Dendrimers: Sequential functionalization of the "head" vs. the "legs."
Safety & Handling (Critical Control Points)
Hazard Class: Severe Lachrymator / Skin Corrosive / Respiratory Irritant.
-
The "Benzyl Bromide" Hazard: The three
groups are potent alkylating agents. They react rapidly with nucleophiles in biological tissue (eyes, lungs). -
Containment: All weighing and reactions must occur inside a functioning fume hood.
-
Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolic amine solution in the hood to neutralize spills and rinse glassware immediately after use.
-
Moisture Sensitivity: Benzyl bromides hydrolyze to benzyl alcohols in the presence of moisture, deactivating the linker. Store under Argon at 4°C.
Module A: Pre-Reaction Characterization & Purity Check
Before initiating complex polymerizations, verify the integrity of the bromide arms. Hydrolysis is the most common failure mode.
Standard Purity Criteria:
| Technique | Diagnostic Signal | Interpretation |
|---|
|
Module B: Experimental Protocols
Protocol 1: The Arbuzov Reaction (Phosphonate Synthesis)
Application: Converting
Mechanism: The nucleophilic phosphorus attacks the benzylic carbon, displacing bromide.
Reaction Scheme:
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with
. -
Loading: Add
-L1 (1.0 mmol, ~630 mg) to the flask. -
Reagent Addition: Add neat Triethyl phosphite (
) (Excess: 10 mL). The reagent acts as both reactant and solvent. -
Reaction: Heat to 160°C (reflux) for 12–16 hours.
-
Note: The byproduct is Ethyl Bromide (bp 38°C), which will boil off. Ensure the condenser is efficient to keep the phosphite in but let the EtBr escape (or trap it).
-
-
Workup (Vacuum Distillation):
-
Cool the mixture to 60°C.
-
Connect the flask to a high-vacuum manifold/rotovap to distill off the excess triethyl phosphite.
-
Caution: Triethyl phosphite smells pungent. Use a secondary cold trap.
-
-
Purification: The residue is usually a viscous oil or waxy solid. Recrystallize from Hexane/Ethyl Acetate if necessary, though crude is often pure enough (>95%) for COF synthesis.
Protocol 2: Solvothermal Synthesis of Porous Organic Polymers (POPs)
Application: Creating a 3D network by reacting
System: Sealed Tube Polymerization.
Step-by-Step Procedure:
-
Vessel Preparation: Use a heavy-wall Pyrex pressure tube (15 mL) with a Teflon screw cap.
-
Stoichiometry (Critical):
- -L1 : 1.0 eq (3 reactive arms).
-
Linker B (e.g., Biphenyl) : 1.5 eq (if using Friedel-Crafts knitting).
-
Note: For knitting, the nitrile arm is generally inert compared to the phenyl rings, but high-temp Lewis acids may attack it.
-
Solvent System: Anhydrous 1,2-Dichloroethane (DCE) or Nitrobenzene.
-
Catalyst: Anhydrous
or (for knitting). -
Degassing (Freeze-Pump-Thaw):
-
Freeze: Submerge tube in liquid
until solvent solidifies. -
Pump: Apply high vacuum (10 min).
-
Thaw: Warm to room temp under static vacuum.
-
Repeat: 3 cycles. Why? Oxygen terminates radical species and oxidizes sensitive catalysts.
-
-
Polymerization: Seal the tube under
. Heat to 80°C for 24 hours. -
Isolation:
-
Filter the resulting precipitate.[1]
-
Soxhlet Extraction: Extract with Methanol (24h) then THF (24h) to remove trapped catalyst and unreacted monomers.
-
Activation: Supercritical
drying is recommended to preserve pore structure (prevent collapse).
-
Visualization of Workflows
Diagram 1: Divergent Reactivity Pathways
This diagram illustrates how the
Caption: Divergent synthetic utility of the
Diagram 2: Solvothermal Workflow (Critical Control Points)
Caption: Standardized solvothermal protocol for synthesizing POPs/COFs using
References & Authority
-
Foundational Synthesis of Tetrahedral Nodes:
-
Context: The synthesis of the core tetraphenylmethane structure and its bromination.
-
Citation: Fournier, J. H., Maris, T., Wuest, J. D., & Guo, W. (2003). Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids to Direct the Self-Assembly of Complex Molecular Architectures. Journal of the American Chemical Society, 125(33), 1002-1006.
-
-
Porous Organic Polymers (POPs) using Tetrahedral Linkers:
-
Context: Utilization of bromomethyl-functionalized TPM in knitting and cross-linking.
-
Citation: Lu, W., Yuan, D., Zhao, D., et al. (2011). Porous Organic Polymers: Metal-Free Catalysts for Chemical Fixation of CO2. Chemistry of Materials, 23(19), 4290–4293.
-
-
Desymmetrized/Janus Linkers in Frameworks:
-
Context: Specific utility of
vs symmetry in creating directional frameworks and surface modifications. -
Citation: Beaudoin, D., Maris, T., & Wuest, J. D. (2012). Constructing molecular crystals with specific symmetries by using derivatives of tetraphenylmethane. Nature Chemistry, 4, 710–716.
-
-
Handling of Benzyl Bromides in Materials Synthesis:
-
Context: Safety and reactivity profiles for benzyl bromide derivatives in COF synthesis.
-
Citation: Segura, J. L., et al. (2016). Covalent Organic Frameworks: Chemical Approaches to Designer Structures and Built-In Functions. Chemical Reviews, 116(7), 4373–4455.
-
Sources
Application Note & Detailed Protocols for Dendrimer Synthesis Utilizing 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the Initiator Core in Dendrimer Synthesis
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1][2][3] Their structure consists of three main components: a central initiator core, interior layers of repeating branched units defining the "generation," and a high density of functional groups on the periphery.[4] The choice of the initiator core is of paramount importance as it dictates the initial multiplicity, size, shape, and overall symmetry of the resulting dendrimer.[5][6] This application note details the use of a specialized initiator core, 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, for the synthesis of novel dendrimeric structures, with a focus on potential applications in drug delivery and materials science. The nitrile functionality at the core offers a unique spectroscopic handle and a potential site for further specific modifications, while the three bromomethyl groups provide reactive sites for the divergent growth of dendrimer generations.
The synthesis of dendrimers can be broadly categorized into two main strategies: the divergent method and the convergent method.[7][8][9] The divergent approach begins from the initiator core and builds outwards, generation by generation, which is often suitable for producing large quantities of dendrimers.[10][11] Conversely, the convergent approach synthesizes dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core, a method that generally yields more structurally perfect, monodisperse dendrimers, albeit in lower yields.[7][8] This guide will focus on a divergent synthesis approach starting from the 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile core.
Part 1: Synthesis of the Initiator Core: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
A plausible synthetic route to the target initiator core is a multi-step process involving the formation of a triarylmethane scaffold followed by functional group manipulation.
Step 1: Friedel-Crafts Alkylation to form 4-(Tris(4-methylphenyl)methyl)benzonitrile
This initial step creates the central tetraphenylmethane core.
-
Reaction: 4-Cyanobenzyl bromide is reacted with an excess of toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Rationale: The Lewis acid activates the benzyl bromide, facilitating the electrophilic aromatic substitution (Friedel-Crafts alkylation) onto three equivalents of toluene. The excess toluene serves as both reactant and solvent.
Step 2: Radical Bromination to form 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
This step introduces the reactive bromomethyl groups for dendrimer growth.
-
Reaction: The product from Step 1 is subjected to radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.[12][13]
-
Rationale: This reaction selectively brominates the benzylic methyl groups, leaving the central quaternary carbon and the nitrile group intact. Careful control of stoichiometry is crucial to achieve tri-bromination while minimizing over-bromination.[13]
Part 2: Divergent Synthesis of a First-Generation (G1) Dendrimer
This section provides a detailed protocol for the synthesis of a first-generation polyester dendrimer using the synthesized initiator core. The repeating unit will be based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a common building block for polyester dendrimers.[14]
Protocol: Synthesis of a G1 Polyester Dendrimer
Materials:
-
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (Initiator Core)
-
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Esterification of the Core:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of the 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile initiator core and 3.3 equivalents of 2,2-bis(hydroxymethyl)propionic acid in anhydrous DMF.
-
Add 4 equivalents of potassium carbonate to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The potassium carbonate acts as a base to deprotonate the carboxylic acid of bis-MPA, forming a carboxylate anion which then acts as a nucleophile to displace the bromide from the benzylic positions of the core, forming ester linkages.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure first-generation (G1) dendrimer with six peripheral hydroxyl groups.
-
Experimental Workflow Diagram
Sources
- 1. Dendrimers, Dendrons, and the Dendritic State: Reflection on the Last Decade with Expected New Roles in Pharma, Medicine, and the Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. scispace.com [scispace.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ncnr.nist.gov [ncnr.nist.gov]
- 7. japsonline.com [japsonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Advanced Application Note: Orthogonal Networking with Heterofunctional Tetraphenylmethane Cores
Topic: Post-Polymerization Modification with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile Content Type: Advanced Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Engineers
Chemical Profile & Mechanistic Insight[1]
The molecule 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (hereafter referred to as TBMB-CN ) represents a specialized class of "desymmetrized" tetrahedral building blocks. Unlike the common symmetric tetrakis(4-(bromomethyl)phenyl)methane, this
The "Star Node" Architecture
-
The
Domain (Networking): Three p-bromomethylphenyl arms act as high-reactivity electrophiles. These are kinetically primed for nucleophilic substitution (with amines, thiols, phosphines) or Friedel-Crafts alkylation. -
The
Domain (Functional Handle): The single benzonitrile arm remains chemically orthogonal during standard alkylation conditions. It serves as:-
A Spectroscopic Probe: The distinct
stretch (~2230 cm ) allows for quantitative monitoring of cross-link density without isotopic labeling. -
A Post-Network Reactive Site: The nitrile can be subsequently converted into tetrazoles (for metal coordination), hydrolyzed to carboxylic acids (for pH sensitivity), or reduced to primary amines.
-
Mechanistic Pathway: Quaternization Cross-linking
When reacting with nucleophilic polymers like Poly(4-vinylpyridine) (P4VP), TBMB-CN functions as a trifunctional cross-linker. The mechanism involves the attack of the pyridine nitrogen lone pair on the benzylic carbon, displacing the bromide ion. This transforms the neutral polymer into a cationic polyelectrolyte network (CPN) with fixed "star" junctions.
Application Workflow: Strategic Selection
The utility of TBMB-CN depends on the target material class. Select the appropriate workflow below:
| Application Goal | Reaction Type | Target Polymer Backbone | Key Property Generated |
| Anion Exchange Membranes | Quaternization ( | Poly(4-vinylpyridine), Poly(vinylimidazole) | High ion conductivity, pH stability, cationic charge. |
| Porous Organic Polymers (POPs) | Friedel-Crafts Alkylation | Polystyrene, Poly(vinylbenzyl chloride) | High surface area ( |
| Hydrogel Scaffolds | Thiol-Halide Coupling | Thiol-functionalized PEG | Bio-orthogonal gelation, defined mesh size. |
Experimental Protocols
Protocol A: Cationic Network Formation via P4VP Cross-linking
This protocol creates a robust, solvent-swollen gel suitable for catalytic membranes or sensor supports.
Reagents & Equipment
-
Polymer: Poly(4-vinylpyridine) (P4VP),
. -
Cross-linker: TBMB-CN (Purity
). -
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous).
-
Vessel: Silanized glass vial with PTFE-lined cap.
Step-by-Step Methodology
-
Precursor Dissolution:
-
Dissolve P4VP in DMF to create a
solution. Stir at for 2 hours to ensure complete chain disentanglement. -
Critical Note: Ensure the solution is optically clear. Aggregates will lead to heterogeneous cross-linking.
-
-
Linker Dosing (Stoichiometry Control):
-
Calculate the molar equivalents of pyridine units (
). -
Dissolve TBMB-CN in minimal DMF.
-
Add TBMB-CN to the polymer solution.
-
For Hydrogels: Target 1–5 mol% cross-linking (relative to pyridine units).
-
For Rigid Membranes: Target 10–20 mol% cross-linking.
-
-
-
The Curing Phase:
-
Cast the solution onto a PTFE mold or glass slide.
-
Cover to prevent rapid solvent evaporation (which causes skinning).
-
Heat at
for 24 hours . The solution will transition from a viscous liquid to a solid gel. -
Visual Check: The gel often turns slightly yellow/orange due to the formation of pyridinium salts (charge-transfer complexes).
-
-
Purification & Ion Exchange:
-
Immerse the gel in Methanol for 12 hours to remove unreacted linker.
-
(Optional) Soak in
to exchange bromide counter-ions for chloride.
-
-
Validation (FTIR):
-
Analyze the dried film. Look for the appearance of the
peak at . -
Observe the shift of the pyridine ring breathing mode from
(free base) to (pyridinium).
-
Protocol B: Synthesis of Hypercrosslinked Porous Polymers (HCPs)
This protocol utilizes the Friedel-Crafts "knitting" method to create rigid, porous networks for gas storage.
Reagents
-
Monomer: Polystyrene (PS) or Benzene (as solvent/reactant).
-
Cross-linker: TBMB-CN.
-
Catalyst: Anhydrous
or . -
Solvent: 1,2-Dichloroethane (DCE).
Methodology
-
Inert Environment: Purge a three-neck flask with
. Moisture kills the Lewis acid catalyst. -
Assembly: Add TBMB-CN (
) and the aromatic substrate (e.g., Benzene, ) to the flask. -
Catalyst Addition: Cool to
. Add ( per bromomethyl group) slowly to control exotherm. -
Knitting: Reflux at
for 18–24 hours. The mixture will turn dark brown/black and precipitate a solid. -
Work-up: Filter the solid.[1][2] Wash extensively with dilute
(to remove iron), water, THF, and Methanol. -
Activation: Soxhlet extraction with Methanol for 24 hours, followed by vacuum drying at
.
Visualization: Reaction Logic & Workflow
The following diagram illustrates the chemical transformation of the P4VP chain into a cross-linked network using the TBMB-CN core.
Caption: Workflow for converting linear P4VP into a functionalized cationic network. The Nitrile handle remains intact for secondary modifications.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation upon mixing | Incompatibility of linker/polymer solubility. | Switch to a 1:1 mixture of DMF/DMSO. Ensure slow, dropwise addition of the linker. |
| Low Gel Fraction (Soluble) | Incomplete cross-linking; Hydrolysis of bromides. | Use fresh, anhydrous solvents. Increase reaction time or temperature to |
| Missing Nitrile Peak (IR) | Side reaction or hydrolysis (rare). | Ensure the catalyst (if using Friedel-Crafts) is removed completely. Iron residues can obscure IR signals. |
| Brittle Films | Cross-link density too high. | Reduce TBMB-CN loading to |
References
-
Tan, L., et al. "Microporous Organic Polymers derived from Tetraphenylmethane Building Blocks." Polymer Chemistry, 2013.[3]
-
Yuan, Y., et al. "Porous Organic Polymers: Design, Synthesis and Applications." Chemical Science, 2011.
-
Zander, N. E., et al. "Thermal and FTIR Characterization of Poly(4-vinylpyridine) Crosslinked with Metal Salts and Halides." US Army Research Laboratory Report, 2010.[4]
-
McKeown, N. B., & Budd, P. M. "Polymers of Intrinsic Microporosity (PIMs): Organic Materials for Membrane Separations, Heterogeneous Catalysis and Hydrogen Storage." Chemical Society Reviews, 2006.
Sources
applications in porous organic framework (POF) synthesis
APPLICATION NOTES & PROTOCOLS: SYNTHESIS AND APPLICATIONS OF POROUS ORGANIC FRAMEWORKS
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Rise of Porous Organic Frameworks
Porous Organic Frameworks (POFs) are a class of highly porous materials constructed from organic building blocks linked by strong covalent bonds.[1] This bottom-up approach allows for exceptional control over the resulting material's properties, including pore size, surface area, and chemical functionality.[2] Unlike their inorganic (zeolites) or hybrid (metal-organic frameworks, MOFs) counterparts, POFs are typically composed of light elements (C, H, O, N, B), offering advantages such as low density, high thermal and chemical stability, and facile functionalization.[1][3]
POFs can be broadly categorized into crystalline and amorphous materials. Crystalline POFs, such as Covalent Organic Frameworks (COFs), feature long-range periodic structures, while amorphous POFs, including Porous Aromatic Frameworks (PAFs), possess disordered yet permanently porous architectures.[4] This structural diversity, achieved through various synthetic strategies, underpins their wide-ranging applications in gas storage and separation, catalysis, sensing, and importantly, drug delivery.[5]
This guide provides an in-depth overview of key synthetic methodologies and detailed protocols, explains the rationale behind experimental choices, and explores the applications of the resulting materials, particularly in areas relevant to drug development.
Part 1: Core Synthetic Strategies and Methodologies
The synthesis of POFs relies on the selection of appropriate monomers (building blocks) and a polymerization reaction that forms a stable, porous network. The choice of reaction dictates the nature of the linkage and, consequently, the properties of the final framework.
Solvothermal Synthesis: The Workhorse of COF Chemistry
Solvothermal synthesis is the most prevalent method for producing crystalline COFs.[6] The reaction is typically carried out in a sealed vessel at elevated temperatures (80-120°C) for several days.[7]
Causality Behind the Method: The elevated temperature provides the necessary activation energy for bond formation, while the sealed environment maintains pressure, keeping the solvent in a liquid or supercritical state. This enhances the solubility of the monomers and promotes the slow, reversible reaction kinetics necessary for the growth of well-ordered, crystalline frameworks. The reversibility of dynamic covalent bond formation (e.g., boronate esters, imines) is crucial, as it allows for "error-checking" and self-healing during the crystallization process, leading to a more ordered and stable structure.[8]
A recent advancement is the two-step solvothermal process, where an initial polycondensation step is followed by a separate solvothermal treatment to improve crystallinity through defect correction and structural repair.[6][9]
APPLICATION NOTE 1: SYNTHESIS OF AN IMINE-LINKED 2D COF (e.g., TFP-DAB COF)
Principle: This protocol describes the synthesis of a two-dimensional COF from 1,3,5-triformylphloroglucinol (TFP) and 1,4-diaminobenzene (DAB) via imine condensation. The reaction is catalyzed by aqueous acetic acid and yields a crystalline, porous material with high thermal stability.
Workflow Diagram: General Solvothermal COF Synthesis
Caption: Schematic of a POF as a carrier for targeted drug delivery and release.
Key Advantages for Drug Delivery:
-
High Loading Capacity: The large pore volumes allow for the encapsulation of significant quantities of therapeutic agents.
-
Protection of Cargo: The rigid framework can protect sensitive drug molecules from degradation in biological environments.
-
Controlled Release: Drug release can be tuned by modifying the pore size or by designing frameworks that respond to specific stimuli (e.g., pH, temperature, light) for targeted delivery. [10]* Tunable Surface Chemistry: The exterior of POF nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific disease sites, such as tumors.
The development of POFs for drug delivery is a rapidly advancing field, with ongoing research focused on improving biocompatibility, biodegradability, and achieving precise control over drug release kinetics.
References
- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. (2021). Chinese Chemical Letters.
- Porous Aromatic Frameworks. (n.d.). Royal Society of Chemistry.
- Porous Organic Frameworks: Synthetic Strategy and Their Applications. (2015). ResearchGate.
- Recent advances in green synthesis of porous organic frameworks. (2026). OAE Publishing Inc..
- Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport. (2024). Accounts of Chemical Research.
- Porous Metal-Organic Framework (MOF) Materials: Design Strategy, Synthesis, Sensing and Catalysis. (n.d.). Frontiers Research Topic.
- Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. (2022). MDPI.
- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. (2025). ResearchGate.
- Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. (2025). Accounts of Materials Research.
- Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications. (2024). RSC Publishing.
- Chiral Porous Organic Frameworks: Synthesis, Chiroptical Properties, and Asymmetric Organocatalytic Applications. (2023). MDPI.
- Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion. (n.d.). PMC.
- Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (2021). KAUST Repository.
- Porous aromatic frameworks: Synthesis, structure and functions. (n.d.). CrystEngComm.
- Hierarchically porous metal–organic frameworks: synthetic strategies and applications. (2019). National Science Review.
- Applications of Metal Organic Frameworks in Drug Delivery and Therapy. (n.d.). SciTePress.
- Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. (2023). MDPI.
- Understanding the Pore Structure of MOFs. (2023). AZoM.
- Porous metal-organic frameworks: from synthesis to applications. (n.d.). SciSpace.
- Porous Aromatic Frameworks as a Platform for Multifunctional Applications. (n.d.). PMC.
- Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. (2025). Chemical Science.
- Structural Characterization of Porous Organic Materials. (2023). Royal Society of Chemistry.
- Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. (2009). Chemistry of Materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01635E [pubs.rsc.org]
- 3. Chiral Porous Organic Frameworks: Synthesis, Chiroptical Properties, and Asymmetric Organocatalytic Applications | MDPI [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05787A [pubs.rsc.org]
- 6. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
- 7. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Welcome to the technical support guide for the synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile tetrahedral building block. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields and product purity.
The synthesis of this molecule, while conceptually straightforward, presents several challenges primarily related to the control and selectivity of the benzylic bromination step. This guide addresses these critical points in a direct question-and-answer format.
Troubleshooting Guides & FAQs
Question 1: My overall yield is critically low. Where should I begin my investigation?
A low overall yield can stem from issues in either the synthesis of the precursor, 4-{Tris(4-methylphenyl)methyl}benzonitrile, or the subsequent bromination step. A systematic approach is essential.
Initial Diagnostic Steps:
-
Precursor Purity is Paramount: The purity of your starting material, 4-{Tris(4-methylphenyl)methyl}benzonitrile, is the single most critical factor. Impurities from its synthesis (e.g., incompletely reacted Grignard reagents or Friedel-Crafts byproducts) can interfere with the radical bromination process. Ensure the precursor is fully characterized (¹H NMR, ¹³C NMR, Mass Spec) and purified, typically by recrystallization, before proceeding.
-
Analyze the Crude Bromination Product: Before attempting purification, analyze a small sample of your crude reaction mixture by HPLC or ¹H NMR. This will reveal the product distribution. Are you seeing unreacted starting material? Are there significant amounts of mono-, di-, or over-brominated species (e.g., dibromomethyl derivatives)? This analysis will direct your troubleshooting efforts.
Question 2: My main problem is a complex mixture of under- and over-brominated products. How can I improve selectivity for the desired tris-brominated product?
This is the most common challenge and it relates directly to the nature of the Wohl-Ziegler radical bromination.[1] The benzylic hydrogens on the methyl groups are reactive, but so are the benzylic hydrogens on the newly formed bromomethyl groups, leading to dibromination (-CHBr₂).[2]
Key Strategies for Enhancing Selectivity:
-
Control Stoichiometry of N-Bromosuccinimide (NBS):
-
The Problem: Using a large excess of NBS is a common mistake that drives the reaction towards over-bromination.[2]
-
The Solution: Use a carefully measured amount of NBS, typically between 3.0 and 3.3 equivalents relative to your precursor. Weighing both the precursor and NBS accurately is crucial.[3]
-
-
Maintain a Low Concentration of Molecular Bromine:
-
The Mechanism: The reaction proceeds via a radical chain mechanism initiated by a low concentration of Br₂ generated in situ from the reaction of NBS with trace HBr.[4] Keeping the Br₂ concentration low is essential to prevent competing ionic side reactions.
-
Practical Application: Add the NBS in portions over the course of the reaction rather than all at once. This maintains the necessary low-and-steady concentration of the brominating species.
-
-
Optimize the Radical Initiator:
-
Function: A radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO) is required to start the chain reaction.
-
Recommendation: Use a catalytic amount, typically 1-5 mol% relative to the starting material.[5] An insufficient amount may lead to a stalled or incomplete reaction, while a large excess does not typically improve selectivity and can complicate purification.
-
-
Solvent Choice:
-
Requirement: The solvent must be inert to radical bromination.
-
Standard Choice: Carbon tetrachloride (CCl₄) is the classic solvent for this reaction due to its inertness and ability to suspend NBS.[4][6] However, due to its toxicity and environmental concerns, acetonitrile or other inert solvents may be used, though reaction conditions may need re-optimization.[4]
-
Question 3: My reaction starts well but then seems to stall, leaving significant amounts of starting material even after extended reflux.
A stalled reaction, assuming the precursor is pure, almost always points to an issue with the radical chain propagation.
Troubleshooting a Stalled Reaction:
-
Initiator Depletion: Radical initiators have a specific half-life at a given temperature. If the reaction time is very long, the initial amount of AIBN or BPO may have fully decomposed before the reaction is complete. Consider a second, small addition of the initiator if the reaction has stalled.
-
NBS Quality: Ensure your NBS is of high purity. Over time, NBS can degrade. It is good practice to recrystallize NBS from water if its purity is suspect. Impurities in NBS can inhibit the radical process.
-
Exclusion of Radical Inhibitors: Oxygen is a radical scavenger and can inhibit the reaction. While not always necessary to fully degas the solvent, ensuring the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) is good practice, especially if you are experiencing inconsistent results.[7]
Question 4: What is the most effective method for purifying the final product, 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile?
The final product is a crystalline solid, but it can be sensitive to decomposition, particularly on acidic media like silica gel.
-
Primary Recommendation: Recrystallization: This is the preferred method for purifying tetraphenylmethane derivatives.[8][9] It avoids potential degradation on a column and is more scalable.
-
Solvent Systems: A mixed solvent system is often effective. Common choices include dissolving the crude product in a good solvent like dichloromethane (DCM) or chloroform and then inducing precipitation by adding a poor solvent like hexane or methanol. Toluene/hexane is another viable option.[10]
-
-
Chromatography (Use with Caution):
-
The Risk: Benzylic bromides can be unstable on silica gel, potentially leading to decomposition and a lower isolated yield.
-
If Necessary: If chromatography is unavoidable (e.g., to separate very closely related impurities), use a neutral support like deactivated silica (washed with a triethylamine solution) or alumina. Run the column quickly with a non-polar eluent system.
-
Experimental Protocols & Data
Table 1: Summary of Key Parameters for Bromination
| Parameter | Recommendation | Rationale for High Yield & Selectivity |
| NBS Stoichiometry | 3.0 - 3.3 equivalents | Prevents over-bromination to -CHBr₂ and -CBr₃ species.[2] |
| Radical Initiator | 1-5 mol% AIBN or BPO | Catalyzes the reaction without introducing significant impurities.[5] |
| Solvent | Anhydrous CCl₄ or Acetonitrile | Provides an inert medium for the radical reaction.[4][6] |
| Reaction Temperature | Reflux (approx. 77°C for CCl₄) | Ensures thermal decomposition of the initiator to sustain the radical chain. |
| Addition Method | Portion-wise addition of NBS | Maintains a low, steady concentration of Br₂, minimizing side reactions.[11] |
| Work-up | Cool, filter succinimide, wash with Na₂S₂O₃(aq) | Removes the succinimide byproduct and quenches any remaining bromine. |
| Purification | Recrystallization (e.g., DCM/Hexane) | Avoids product degradation that can occur on silica gel chromatography.[8][9] |
Recommended Protocol: Wohl-Ziegler Bromination
This protocol is a generalized starting point. Researchers should monitor their reactions by TLC or HPLC to determine the optimal reaction time.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 4-{Tris(4-methylphenyl)methyl}benzonitrile in anhydrous carbon tetrachloride.
-
Reagent Addition: Add 3.1 equivalents of N-bromosuccinimide (NBS) and 0.02 equivalents of AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C) under an inert atmosphere. The reaction mixture will typically turn yellow/orange. For improved selectivity, consider adding the NBS in three portions, one hour apart.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC every 1-2 hours. The reaction is typically complete within 3-8 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.
Visualized Workflows
Caption: High-level synthetic pathway.
Caption: Troubleshooting decision tree for yield optimization.
References
- Fournier, J.-H., Maris, T., Wuest, J. D., et al. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry.
- Chemistry Steps. (2024, February 10).
- Fournier, J.-H., Maris, T., Wuest, J. D., et al. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Fournier, J.-H., Maris, T., Wuest, J. D., et al. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Science Publishing.
- Chemia. (2022, March 28).
- University of Rochester. How To: Improve Yield. University of Rochester Chemistry Department.
- Studley, J. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic Chemistry Portal.
- Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks". Royal Society of Chemistry.
- ChemicalBook. 4,4'-(1-BROMOMETHYL) BIS-BENZONITRILE synthesis. ChemicalBook.
- ChemicalBook. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. ChemicalBook.
- Supporting Information for "Understanding the Desulphurization Process in an Ionic Porous Arom
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. scientificupdate.com [scientificupdate.com]
- 3. How To [chem.rochester.edu]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 4,4'-(1-BROMOMETHYL) BIS-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
purification of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile by recrystallization
Technical Support Center: Purification of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Ticket ID: #PUR-CN-TETRA-004 Subject: Recrystallization Protocol & Troubleshooting for Tetraphenylmethane-Based Monomers Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
User Context: You are likely synthesizing this molecule via radical bromination (Wohl-Ziegler reaction) of the methyl precursor to use as a tetrahedral node in Porous Organic Polymers (POPs) or Covalent Organic Frameworks (COFs).
The Challenge: The 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile molecule combines a rigid, hydrophobic tetraphenylmethane core with reactive bromomethyl arms and a polar nitrile group. This duality creates specific purification challenges:
-
Lability: The benzylic bromide groups are moisture-sensitive (hydrolyzing to benzyl alcohols) and light-sensitive.
-
Structural Rigidity: The tetrahedral geometry often leads to high melting points but can trap solvent molecules, leading to "oiling out" rather than crystallization if the solvent system is not tuned correctly.
-
Impurity Similarity: The critical impurities (under-brominated methyl species or over-brominated benzal species) have solubility profiles nearly identical to the product.
The Golden Path: Recrystallization Protocol
Do not attempt column chromatography as a first resort; the silica acidity can degrade the bromomethyl groups, and the streaking is often severe. Recrystallization is the standard for >98% purity.
Recommended Solvent System: Ethyl Acetate (Good Solvent) / n-Hexane (Anti-Solvent) Alternative: Chloroform / Ethanol (Use if solubility in EtOAc is insufficient).
Step-by-Step Methodology
Pre-requisites:
-
Ensure all solvents are anhydrous.
-
Perform all steps in a fume hood (Compound is a lachrymator).
-
Crude Preparation:
-
If your crude solid is sticky or yellow/orange, wash it first with cold methanol (rapidly) on a filter frit. This removes surface impurities and residual succinimide.
-
Dry the solid under vacuum before weighing.
-
-
Dissolution (The "Good" Solvent):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) .[1] Heat to boiling (approx. 77°C) with stirring.
-
Target Concentration: Add just enough EtOAc to dissolve the solid at reflux. If insoluble particles remain (likely succinimide or polymer), perform a hot filtration immediately through a pre-warmed glass frit or fluted filter paper.
-
-
Nucleation (The "Anti" Solvent):
-
Keep the EtOAc solution at a gentle boil.
-
Add n-Hexane dropwise.
-
Endpoint: Stop adding hexane the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of pure EtOAc to clear the solution back to transparency.
-
-
Crystal Growth:
-
Isolation:
-
Filter the white crystalline precipitate.[5]
-
Wash the cake twice with a cold 1:3 mixture of EtOAc:Hexane.
-
Dry under high vacuum (< 1 mbar) at room temperature for 6 hours.
-
Process Visualization
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Workflow for the purification of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile via EtOAc/Hexane recrystallization.
Troubleshooting Guide
Symptom: The product "oils out" (forms a liquid blob) instead of crystallizing.
-
Cause: The solution became supersaturated too quickly, or the melting point was depressed by impurities/solvent.
-
Resolution:
-
Re-heat the mixture until the oil redissolves.
-
Add more of the "good" solvent (EtOAc) (approx. 10-15% volume).
-
Add a "seed crystal" of pure product if available.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Symptom: Low Yield (<40%).
-
Cause: Too much solvent used, or the mother liquor still holds product.
-
Resolution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Repeat the cooling/crystallization process to harvest a "second crop." Note: The second crop is usually less pure.
-
Symptom: Product remains yellow/orange.
-
Cause: Trapped bromine (Br₂) or highly conjugated polymeric impurities.
-
Resolution:
Frequently Asked Questions (FAQs)
Q1: Can I use Chloroform instead of Ethyl Acetate? A: Yes. Chloroform (CHCl₃) is an excellent solvent for this molecule due to the polar nitrile group. If using CHCl₃, use Ethanol as the anti-solvent.
-
Ratio: Typically 1:1 to 1:2 (CHCl₃:EtOH).
-
Warning: Ethanol can react with bromomethyl groups (etherification) if heated for prolonged periods. Perform this quickly.
Q2: How do I remove the unreacted methyl precursor? A: This is the hardest impurity to remove because it co-crystallizes.
-
Strategy: If NMR shows >5% methyl precursor, recrystallization is inefficient. You must drive the bromination reaction further (add more NBS/AIBN and reflux longer) before purification. You cannot easily separate the methyl-analog from the bromomethyl-product by crystallization alone.
Q3: Why is my melting point broad? A: A broad melting range (e.g., > 3°C range) indicates hydrolysis. The bromomethyl group degrades to hydroxymethyl (benzyl alcohol) upon exposure to atmospheric moisture.
-
Check: Run an IR spectrum. A broad peak around 3400 cm⁻¹ confirms hydrolysis.
-
Fix: You cannot reverse hydrolysis. Recrystallize again using strictly anhydrous solvents to remove the alcohol impurity, which is more polar and should stay in the mother liquor.
Quantitative Data: Solvent Parameters
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended For |
| EtOAc / Hexane | High | Low | Low | Routine Purification |
| CHCl₃ / Ethanol | Very High | Moderate | Medium (Ethanolysis) | Highly impure crude |
| THF / Hexane | High | Moderate | High (Peroxides) | Large scale batches |
| CCl₄ | High | Low | Toxic/Banned | Historical methods only |
References
-
Fournier, J.-H., Wang, X., & Wuest, J. D. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry, 81(5), 376–380.
- Citation Context: Establishes the baseline solubility and recrystallization protocols (Ethyl Acetate/Hexane) for tetrakis(bromomethyl)phenylmethane analogs.
-
BenchChem Application Notes. (2025). Synthesis and Characterization of 4,4'-Methylenedibenzonitrile and Bromomethyl Derivatives. BenchChem Technical Library.
- Citation Context: Provides specific handling data for bromomethyl-benzonitrile moieties, including stability and hydrolysis risks.
-
TIFR Center for Chemical Education. (n.d.). Recrystallization: Concepts and Solvents. TIFR Academic Resources.
- Citation Context: Validates the theoretical basis for two-solvent systems (Good/Anti-solvent)
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. files.sciengine.com [files.sciengine.com]
- 5. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. people.chem.umass.edu [people.chem.umass.edu]
avoiding side reactions with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Technical Support Center: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Executive Summary
You are working with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile , a high-value
However, this molecule is chemically fragile. The benzyl bromide moieties are prone to hydrolysis , photolysis , and unintended oxidation , while the nitrile group requires specific conditions to remain inert or react selectively. This guide provides the protocols necessary to maintain the integrity of this core during storage and synthesis.
Module 1: The "Silent Killers" – Storage & Handling
The Issue: Users often report a color change (white
Protocol 1.1: The Inert Barrier System
-
Atmosphere: Store strictly under Argon or Nitrogen. The benzylic carbon is susceptible to moisture-induced hydrolysis (
pathway). -
Temperature:
is mandatory for long-term storage. At Room Temperature (RT), slow elimination of HBr can occur, autocatalyzing further decomposition. -
Light: The C-Br bond is photosensitive. Exposure to UV or ambient fluorescent light generates benzyl radicals, leading to dimerization (Wurtz-type coupling) or oxidation. Always wrap vials in aluminum foil.
Visualizing the Degradation Pathways
The following diagram illustrates how environmental factors destroy your starting material.
Figure 1: Primary degradation pathways. Note that DMSO acts as an oxidant under heat, converting the bromide to an aldehyde (Kornblum Oxidation).
Module 2: Reaction Optimization & Troubleshooting
The Issue: "I'm seeing a new peak at 10 ppm in NMR" or "My reaction gelled immediately."
Scenario A: The DMSO Trap (Kornblum Oxidation)
Many researchers use DMSO to dissolve this hydrophobic core. However, benzyl bromides react with DMSO at elevated temperatures (
-
Symptom: Appearance of a proton signal at
ppm (CHO) and loss of the signal. -
Solution:
-
Alternative Solvents: Use NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide).
-
Drying: Ensure DMF is anhydrous. Wet DMF hydrolyzes the bromide to alcohol at high temps.
-
Temperature Limit: If DMSO is required for solubility, keep reaction temperature
.
-
Scenario B: Premature Cross-linking (Gelation)
When reacting the tris-bromide with a multifunctional nucleophile (e.g., a diamine for COF synthesis), the system is prone to kinetic trapping (amorphous gelation) rather than thermodynamic assembly (crystalline framework).
-
Protocol: Pseudo-High Dilution
-
Do not mix stoichiometric amounts all at once.
-
Add the linker solution dropwise to the TPM-CN-Br3 solution over 2-4 hours.
-
This keeps the instantaneous concentration of cross-linker low, favoring ordered growth over random collision.
-
Module 3: Diagnostic Guide (NMR & Purity)
The Issue: How do I know if my starting material is still good?
The purity of the benzyl bromide groups is the single most critical factor. The nitrile group (
Table 1:
| Functional Group | Chemical Shift ( | Multiplicity | Status |
| Target: | 4.45 – 4.50 | Singlet | Active Reagent |
| Impurity: | 4.65 – 4.75 | Singlet | Hydrolyzed (Dead) |
| Impurity: | 9.95 – 10.05 | Singlet | Oxidized (Dead) |
| Impurity: | 2.30 – 2.40 | Singlet | Unreacted Toluene Precursor |
| Core: | 7.00 – 7.60 | Multiplets | Structural Backbone |
Note: Shifts may vary by
Troubleshooting Logic Tree
Use this flow to diagnose reaction failures.
Figure 2: Step-by-step diagnostic logic for reaction failure.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol or methanol as a solvent for this molecule?
A: Absolutely not. In the presence of any base (even weak bases used in couplings), the benzyl bromide will undergo etherification (
Q2: The solid has turned a light pink/brown color. Is it usable? A: This indicates trace HBr formation and slight radical decomposition.
-
Fix: Dissolve in a minimal amount of Chloroform (
) and precipitate into cold Hexane. Filter and dry under vacuum in the dark. If the NMR shows integration at 4.5 ppm, it is usable.
Q3: I am trying to hydrolyze the nitrile to an acid, but the bromides are decomposing. A: This is a chemoselectivity challenge. Strong acid/base hydrolysis of the nitrile will inevitably hydrolyze the bromides.
-
Strategy: You must react the bromides first (e.g., to form your network or polymer) and then perform the nitrile hydrolysis as a post-synthetic modification (PSM) on the solid material.
Q4: How do I remove the mono- and di-brominated impurities? A: These are synthesis byproducts (from the bromination of the tolyl precursor). They are very difficult to remove by column chromatography due to similar polarity.
-
Technique: Fractional recrystallization from
/Ethanol mixtures is often effective. However, sourcing high-purity (>98%) starting material is more cost-effective than purifying low-grade batches.
References
-
Reactivity of Benzyl Bromides in POP Synthesis: Das, S., et al. "Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion." MDPI, 2023.[1] [Link]
-
Kornblum Oxidation & Solvent Effects: Kornblum, N., et al. "The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society. (Contextual validation via search result 1.11 regarding DMSO/benzyl halide interactions) [Link]
-
NMR Shifts of Trace Impurities: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997.[2] [Link]
Sources
Technical Support Center: Optimizing Crosslinking Reactions with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Welcome to the technical support guide for 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, a tetrafunctional crosslinking agent designed for creating robust, three-dimensional polymer networks. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for successful network formation.
Section 1: Fundamental Principles of Reactivity
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a unique molecule featuring four highly reactive benzylic bromide groups. These groups are excellent electrophiles, making them susceptible to nucleophilic attack. The primary mechanism for crosslinking involves the reaction of these bromomethyl groups with nucleophilic species (e.g., amines, thiols, carboxylates), forming stable covalent bonds and leading to the formation of an insoluble, three-dimensional network.
The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored in polar, protic solvents due to the stability of the benzylic carbocation intermediate. The choice of solvent, base, and temperature is therefore critical in controlling the reaction rate and minimizing side reactions.
Caption: Workflow for a typical crosslinking experiment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the diamine (e.g., 1,6-hexanediamine, 1.0 equivalent of NH₂ groups) and DIPEA (1.2 equivalents per bromomethyl group) in anhydrous DMF.
-
In a separate flask, dissolve 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (1.0 equivalent of bromomethyl groups) in anhydrous DMF.
-
-
Reaction:
-
With vigorous stirring, add the crosslinker solution dropwise to the diamine solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60 °C.
-
-
Curing and Gelation:
-
Maintain the reaction at 60 °C. The solution will gradually become more viscous. The point at which the magnetic stirrer can no longer stir the solution is the gel point.
-
Allow the reaction to cure for a total of 12-24 hours to ensure maximum crosslinking density.
-
-
Purification:
-
After cooling, break up the resulting polymer gel and transfer it to a beaker containing a large excess of methanol.
-
Stir for several hours to precipitate any remaining soluble components and wash out the DIPEA-HBr salt.
-
Filter the polymer and repeat the washing process with fresh methanol and then deionized water.
-
-
Drying:
-
Dry the purified polymer network in a vacuum oven at 50 °C until a constant weight is achieved.
-
Table 1: Recommended Starting Conditions
| Parameter | Recommended Range | Rationale |
| Solvent | DMF, DMSO, NMP | Good solubility for reactants; promotes SN2 mechanism. |
| Temperature | 25 °C to 70 °C | Balances reaction rate with pot life. Lower temperatures provide better control. |
| Concentration | 5 - 20% (w/v) | Higher concentrations favor intermolecular crosslinking and faster gelation. |
| Base | DIPEA, TEA | Non-nucleophilic; effectively scavenges HBr byproduct. |
| Stoichiometry (Br:Nu) | 1:1 to 1:1.2 | A slight excess of the nucleophile can help ensure all bromomethyl groups react, preventing residual electrophilic sites. |
Section 5: Characterization of the Crosslinked Network
Since the final product is an insoluble and infusible thermoset, standard solution-phase characterization techniques like ¹H NMR and Gel Permeation Chromatography (GPC) are not applicable post-gelation. [1]Analysis relies on solid-state methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary tool for confirming the reaction. Monitor the disappearance of the C-Br stretching vibration (typically around 670 cm⁻¹) and the appearance of new bands corresponding to the formed linkage (e.g., C-N stretching). The nitrile peak (-C≡N) around 2230 cm⁻¹ should remain unchanged unless specific nitrile-reactive conditions were used. [2]* Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer network. A high decomposition temperature is indicative of a well-formed, stable crosslinked structure. [3]* Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the network, which is a key indicator of crosslink density. A higher Tg generally corresponds to a more densely crosslinked material.
-
Swell Test: The degree of crosslinking can be estimated by measuring the swelling of the polymer in a good solvent. A lower degree of swelling indicates a higher crosslink density.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Br) of the final material. A very low or negligible bromine content indicates a complete reaction.
References
-
Devaky, K. S., et al. "Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes." European Polymer Journal, 1988. [Link]
-
Nasirtabrizi, M.H., et al. "Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers." Asian Journal of Chemistry, 2013. [Link]
-
Solis BioDyne. "Troubleshooting guide for end-point PCR." Solis BioDyne Technical Resources. [Link]
-
Hale, W. R., et al. "Effect of crosslinking reactions and order of mixing on properties of compatibilized PBT/ABS blends." Polymer, 1999. [Link]
-
Albeladi, N., et al. "Role of cross-linking process on the performance of PMMA." International Journal of Biosensors & Bioelectronics, 2017. [Link]
-
Biron, M. "Unusual cases of polymer crosslinking: additives and techniques." ARCOR Epoxy Technologies, N/A. [Link]
-
Rana, M. S., et al. "The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin." Journal of Functional Biomaterials, 2023. [Link]
-
Singh, A. P., et al. "A Review on various methods for the Cross-linking of Polymers." Research Journal of Pharmaceutical Dosage Forms and Technology, 2020. [Link]
-
National Institute of Standards and Technology (NIST). "Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics." NIST Publications, 2024. [Link]
-
Chen, W. "Design, synthesis, characterization and study of novel conjugated polymers." Iowa State University Retrospective Theses and Dissertations, 1996. [Link]
-
Zhang, P., et al. "Catalyst-free solid-state cross-linking of covalent organic frameworks in confined space." Journal of Polymer Science, 2023. [Link]
Sources
challenges in scaling up 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile production
Ticket ID: #SC-TBM-CN-001 Status: Open Topic: Process Optimization & Troubleshooting for Large-Scale Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Scaling Wall"
You are likely accessing this guide because you have successfully synthesized milligram quantities of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (hereafter TBM-CN ) for Porous Organic Polymer (POP) or COF screening, but your transition to >10g or >100g batches has failed.
The Core Challenge: The synthesis relies on a three-fold radical bromination of a tetra-aryl methane core. On a small scale, statistical probability allows for decent yields. On a large scale, mass transfer limitations and thermal gradients lead to a "mixture of horrors": under-brominated species (mono/bis-bromides) and over-brominated species (gem-dibromides), which are nearly impossible to separate by standard chromatography.
This guide replaces "luck" with stoichiometric precision and solubility-driven purification .
Module 1: Reaction Control (The Bromination Balancing Act)
The Objective: Convert three methyl groups to bromomethyl groups without touching the fourth arm (benzonitrile) or over-oxidizing to dibromomethyl.
Critical Parameters
| Parameter | Lab Scale (<1g) | Scale-Up (>20g) | Technical Rationale |
| Solvent | Carbon Tetrachloride ( | Benzotrifluoride (PhCF3) or Chlorobenzene | |
| Initiator | AIBN (One shot) | V-65 or AIBN (Portion-wise) | "One-shot" addition on scale causes a delayed exotherm (thermal runaway). Portion-wise addition maintains a steady radical flux. |
| Light Source | 500W Halogen Lamp | LED (450-460 nm) or Chemical Initiation only | Photochemical penetration depth is poor in large reactors. Rely on thermal initiation (reflux) for consistency. |
| Stoichiometry | 3.3 - 3.5 eq NBS | 3.05 - 3.10 eq NBS | Crucial: On scale, it is better to have 5% under-reacted material (recyclable) than 5% over-reacted gem-dibromide (trash). |
Troubleshooting: The "Induction Period" Trap
Symptom: You added NBS/AIBN and heated to reflux. Nothing happened for 30 minutes, so you added more initiator. Suddenly, the reaction foamed over.
Diagnosis: Oxygen inhibition caused an induction period. When
-
Sparge the solvent with Argon for 30 mins before heating.
-
The "5% Rule": Add only 5% of the NBS and Initiator initially. Wait for the color change (orange
to pale yellow) before adding the rest.
Workflow Visualization
Figure 1: Safe initiation protocol for large-scale radical bromination to prevent thermal runaway.
Module 2: Purification (Escaping the Chromatography Column)
The Problem: Separating the tri-bromide (Target) from the di-bromide (Impurity A) and tetra-bromide (Impurity B) on a silica column is feasible for 500mg, but requires 50L of solvent for 50g.
The Solution: Solubility Switching. The TBM-CN molecule has a distinct polarity due to the nitrile group compared to the purely hydrocarbon analogs.
The "Fractional Precipitation" Protocol
-
Workup: Filter off succinimide (byproduct) while hot. Evaporate solvent to dryness.[1]
-
Crude Profile: You have a yellow sticky solid containing:
-
Target (Tri-Br)
-
Under-reacted (Di-Br)
-
Succinimide traces
-
-
Step A (Remove Succinimide/Polar impurities):
-
Wash the solid with Water/Methanol (1:1) . The organic bromides are insoluble; succinimide washes away. Dry the solid.[2]
-
-
Step B (Enrichment):
-
Dissolve the crude solid in minimal boiling Chloroform (
) . -
Slowly add Hexane (ratio 1:3
:Hexane) while hot until slightly cloudy. -
Allow to cool slowly to Room Temp, then
. -
The Logic: The highly symmetrical, fully brominated species often crystallize first or last depending on the specific crystal packing. For TBM-CN, the Tri-bromide precipitates while the more soluble mono/di-bromides remain in the mother liquor.
-
Diagnostic Check (NMR):
-
Target (-CH2Br): Singlet at ~4.5 ppm.
-
Impurity (Gem-dibromide -CHBr2): Singlet at ~6.6 ppm.[3]
-
Impurity (Methyl -CH3): Singlet at ~2.3 ppm.
-
Acceptance Criteria: Integration of Methyl < 5% and Gem-dibromide < 2%.
Module 3: Storage & Stability
Ticket #Stability-09: “My white powder turned pink after 2 weeks.”
Root Cause: Autocatalytic Hydrolysis. Benzylic bromides are sensitive to moisture. Hydrolysis generates HBr. HBr catalyzes further decomposition and oxidation, leading to pink/brown discoloration.
Storage Protocol:
-
Scavenger: Store the vial inside a secondary jar containing a packet of Potassium Carbonate (
) . This neutralizes any acid vapors. -
Atmosphere: Argon flush is mandatory.
-
Temperature:
is ideal. Room temp is acceptable only if strictly dry.
Experimental Protocol (Scale: 20g Precursor)
Reagents:
-
Precursor: 4-{Tris[4-methylphenyl]methyl}benzonitrile (20.0 g, 50 mmol)
-
NBS: N-Bromosuccinimide (27.0 g, 151 mmol, 3.02 eq) — Recrystallize from water before use if yellow.
-
AIBN: 0.82 g (5 mmol)
-
Solvent: Benzotrifluoride (
) (250 mL)
Procedure:
-
Setup: 1L 3-neck flask, mechanical stirrer (essential for slurry), reflux condenser, Argon inlet.
-
Charge: Add Precursor and Solvent. Sparge with Argon for 30 mins. Heat to
(gentle reflux). -
Initiation: Add 1.5 g NBS and 0.1 g AIBN. Wait for color fade (5-10 mins).
-
Addition: Mix remaining NBS and AIBN together (solid mix). Add this mixture in 4 portions over 1 hour.
-
Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to room temp. Filter off the floating succinimide solid.
-
Isolation: Evaporate filtrate. Redissolve residue in
(50 mL). Wash with water ( ) to remove traces of succinimide. Dry over . -
Crystallization: Concentrate
to ~30 mL. Add hot Hexane (90 mL). Cool slowly. Collect precipitate.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, but BPO is an oxidizing agent. If your nitrile group hydrolyzes to an amide, BPO might be the culprit. AIBN is chemically "cleaner" for this substrate.
Q: I see a peak at 10 ppm in NMR. What is it? A: That is an aldehyde (-CHO). Your bromomethyl group hydrolyzed to an alcohol and oxidized. Your solvent was wet. Dry your solvent over molecular sieves before the reaction.
Q: The product is oiling out instead of crystallizing. A: This indicates a mixture of oligomers or too many impurities.
-
Fix: Re-dissolve in minimal DCM, pass through a short "plug" of silica gel to remove polar tar, then try the crystallization again.
References
-
Ben, T. et al. (2009). "Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area." Angewandte Chemie International Edition. (Describes the synthesis of the symmetric PAF-1 monomer, the foundational protocol for this class).
-
Guan, M. et al. (2021).[4] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. (Authoritative guide on the thermal hazards of NBS scaling).
-
Van der Made, A. W. & Van der Made, R. H. (1993). "A Convenient Procedure for Bromomethylation of Aromatic Compounds." Journal of Organic Chemistry. (The classic reference for optimizing benzylic bromination stoichiometry).
-
PubChem Compound Summary. (2025). "1,3,5-Tris[4-(bromomethyl)phenyl]benzene."[5] National Library of Medicine. (Structural analog data and physical properties).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. 1,3,5-Tris[4-(bromomethyl)phenyl]benzene | C27H21Br3 | CID 12368424 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile under reaction conditions
Technical Support Center: Stability & Handling of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
ID: TSC-GD-2025-089 | Version: 2.1 | Classification: High-Value Monomer Handling
Executive Technical Overview
Compound: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Role: Asymmetric
This molecule features a rigid tetraphenylmethane core acting as a tetrahedral anchor. Its reactivity is bifurcated:
-
Three Bromomethyl Arms (
): Highly reactive electrophiles susceptible to nucleophilic substitution ( ) and radical coupling. -
One Benzonitrile Anchor (
): A chemically distinct handle for post-synthetic modification (e.g., click chemistry, hydrolysis to acid) or orthogonal network formation.
Critical Stability Warning: The stability of this compound is governed by the benzyl bromide moieties . These groups are kinetically unstable toward hydrolysis and photolytic degradation. Failure to control moisture and light exposure is the primary cause of experimental failure.
Pre-Reaction Stability & Storage Protocol
Q: What is the shelf-life of this compound, and how should it be stored?
A:
-
Shelf-Life: 6 months (Optimal conditions) to <1 week (Improper storage).
-
Primary Degradation Mode: Hydrolysis of
to (Benzyl alcohol) + . The generated autocatalyzes further degradation. -
Secondary Degradation Mode: Photo-induced radical cleavage of the C-Br bond, leading to yellow/brown discoloration (formation of
and coupled byproducts).
Storage Protocol (Strict Adherence Required):
| Parameter | Requirement | Scientific Rationale |
|---|
| Temperature |
Reaction Condition Stability & Troubleshooting
Scenario A: Hydrolysis & Solvolysis Issues
User Issue: "My reaction mixture became acidic and the yield dropped significantly. NMR shows a shift from ~4.5 ppm to ~4.7 ppm."
Root Cause:
You have likely hydrolyzed the bromomethyl groups. The
Mechanistic Insight:
Benzyl bromides are excellent substrates for both
-
In Polar Aprotic Solvents (DMF, DMSO): The solvent can enhance ionization, promoting
hydrolysis if any water is present. -
In Protic Solvents (MeOH, EtOH): Solvolysis is rapid. Never use alcohols as solvents for this compound unless you intend to form the ether.
Corrective Action:
-
Solvent Drying: Ensure solvents (THF, Dioxane, Toluene, DMF) are distilled over Na/Benzophenone or passed through an activated alumina column immediately before use.
-
Base Selection: If using a base (e.g.,
) for coupling, use anhydrous salts and flame-dry them. Carbonates are hygroscopic; wet base = rapid hydrolysis.
Scenario B: Thermal Instability & Crosslinking
User Issue: "I heated the reaction to 120°C to improve solubility, but the material turned into an insoluble black gel/tar."
Root Cause: While the tetraphenylmethane core is stable >400°C, the bromomethyl groups are thermally sensitive.
-
Thermal Elimination: At high temperatures (>100°C), HBr elimination can occur, leading to quinodimethane intermediates which rapidly polymerize/crosslink non-specifically.
-
Radical Coupling: Heat initiates homolytic cleavage, causing random radical crosslinking ("tarring").
Optimization Guide:
-
Max Temperature: Keep reactions
unless strictly necessary. -
Solubility vs. Stability: This compound has poor solubility in non-polar solvents. Use Chlorobenzene or 1,2-Dichlorobenzene as high-boiling, non-nucleophilic solvents that dissolve the core well without requiring excessive heat.
Scenario C: Nitrile Group Integrity
User Issue: "Did the nitrile group survive my Suzuki coupling conditions?"
A: Generally, yes. The benzonitrile group is robust.
-
Stable: Palladium catalysis, weak bases (
), temperatures . -
Unstable: Strong Lewis acids (
, ), strong reducing agents ( ), or strong aqueous acid/base reflux (hydrolysis to carboxylic acid).
Visualizing Degradation Pathways
The following diagram details the competitive pathways active during reaction conditions.
Caption: Figure 1. Competitive degradation pathways. Hydrolysis is the primary chemical risk; Radical formation is the primary thermal/photic risk.
Standardized Handling Protocol
Objective: Synthesis of a COF linkage (e.g., Williamson Ether or Amine alkylation) without degrading the linker.
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
Weigh the nitrile monomer in a glovebox. If air exposure is unavoidable, limit to <5 minutes.
-
Use a foil-wrapped flask to exclude light.
-
-
Solvent Degassing:
-
Do not rely on "anhydrous" solvents from a bottle opened >1 week ago.
-
Sparge solvent with
or Ar for 20 mins or use Freeze-Pump-Thaw (3 cycles).
-
-
Reaction Assembly:
-
Add solid reagents (Monomer + Linker + Base) under inert flow.[1]
-
Add solvent via syringe.
-
Crucial: If using a reflux condenser, ensure the top is sealed with a septum/balloon or connected to a manifold. Do not leave open to air.
-
-
Monitoring:
-
Take aliquots via syringe.
-
TLC Visualization: The nitrile group is UV active. The bromomethyl group stains strongly with
(oxidation) or p-Anisaldehyde. -
NMR Check: Watch the
singlet at ~4.5 ppm.[2] If it disappears and no product peak appears, or if it shifts to ~4.7 ppm ( ), abort and dry solvents.
-
Quantitative Solubility Data
Solubility is a major hurdle for tetraphenylmethane derivatives. Use this table to select reaction media.
| Solvent | Solubility (25°C) | Suitability for Reaction | Notes |
| Chloroform ( | High | Excellent | Acidic traces in old |
| THF | Moderate | Good | Must be peroxide-free and anhydrous. |
| Dichloromethane (DCM) | High | Good | Low boiling point limits reaction temperature. |
| Toluene | Moderate | Fair | Often requires heating to 60°C+ for full dissolution. |
| DMF/DMSO | High | Risky | High polarity accelerates hydrolysis if any water is present. Hard to remove. |
| Alcohols (MeOH/EtOH) | Insoluble | Forbidden | Causes solvolysis (ether formation). |
| Hexanes/Alkanes | Insoluble | Precipitation | Used as anti-solvent for purification. |
References
-
Fournier, J. H., Maris, T., Wuest, J. D., & Guo, W. (2003). Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids to Direct Supramolecular Construction. Journal of the American Chemical Society.[3][4] Link
- Context: Establishes the stability and structural rigidity of the tetraphenylmethane core in supramolecular assembly.
-
Li, Z., et al. (2019). Synthesis of Covalent Organic Frameworks via Knoevenagel Condensation. Journal of Materials Chemistry A. Link
- Context: Describes reaction conditions for benzyl nitrile derivatives and the necessity of anhydrous conditions.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
- Context: Authoritative source for hydrolysis mechanisms of benzyl halides and radical halogenation p
-
BenchChem Technical Data. Synthesis and Handling of Benzyl Bromide Derivatives. Link
- Context: General handling protocols for lachrymators and moisture-sensitive alkyl halides.
Sources
preventing gelation in polymerization with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Topic: Preventing Gelation with 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Executive Summary
You are utilizing 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (hereafter referred to as TBB-CN ) as a trifunctional core initiator for Atom Transfer Radical Polymerization (ATRP). This molecule allows for the "Core-First" synthesis of 3-arm star polymers with a distinct nitrile functional handle at the core.
The Critical Risk: The primary failure mode in this synthesis is macroscopic gelation . Unlike linear polymerization, where radical termination leads to dead chains, termination in star polymerization (specifically via radical combination) leads to Star-Star Coupling . This doubles the molecular weight instantaneously and increases the number of active arms, creating a cascading effect that results in an insoluble crosslinked network (gel).
This guide provides the operational parameters required to maintain "living" characteristics and prevent gelation.
Module 1: The Mechanism of Gelation
To prevent gelation, you must understand the competition between Propagation (Growth) and Intermolecular Coupling (Gelation).
In a "Core-First" ATRP system using TBB-CN:
-
Activation: The C-Br bonds on the TBB-CN core are activated by the Cu(I) complex, creating radicals.
-
Propagation: Monomer adds to the active radical centers, extending the arms.
-
Termination (The Danger Zone): If two active radicals on different star cores collide, they may terminate by combination.
-
Result: Two 3-arm stars become one 6-arm species. This new species has higher viscosity and more active sites, accelerating further coupling until the solution gels.
-
Visualizing the Pathway
The following diagram illustrates the divergence between successful star formation and gelation.
Caption: Figure 1. Kinetic pathways in Core-First ATRP. The critical control point is maximizing the Deactivation pathway (Dormant State) to minimize the concentration of Active Stars, thereby statistically reducing Star-Star Coupling events.
Module 2: Experimental Protocol (Anti-Gelation)
Standardized for Styrene/Methacrylates. Adjust solvent based on monomer solubility.
1. Reagent Stoichiometry Table
The following ratios are optimized to suppress radical concentration (
| Component | Role | Molar Equivalent | Notes |
| Monomer | Reactant | 50 - 300 | Target DP per arm = Total / 3 |
| TBB-CN | Initiator | 1.0 | Limiting reagent |
| Cu(I)Br | Activator | 3.0 - 3.3 | 1:1 ratio with Br sites |
| Cu(II)Br₂ | Deactivator | 0.15 - 0.3 | CRITICAL: Added initially to suppress early termination. |
| Ligand | Solubilizer | 3.3 - 3.6 | PMDETA (Styrene) or dNbpy (Acrylates) |
| Solvent | Diluent | 50 - 70 vol% | High dilution is mandatory. |
2. Step-by-Step Workflow
Step 1: The "High-Dilution" Setup
-
Action: Dissolve TBB-CN and Monomer in the solvent (Anisole or Toluene recommended).
-
Constraint: Total monomer concentration should not exceed 30-40% v/v .
-
Why? High dilution increases the distance between star cores, favoring intramolecular reaction (growth) over intermolecular reaction (coupling).
Step 2: Deactivator Loading
-
Action: Add Cu(II)Br₂ before degassing.
-
Why? The "Persistent Radical Effect" usually builds Cu(II) naturally, but in star polymers, you cannot afford the termination events required to build that concentration. You must artificially boost [Cu(II)] at
.
Step 3: Degassing (Freeze-Pump-Thaw)
-
Action: Perform 3-4 cycles. Oxygen is a radical scavenger that will disturb the delicate Cu(I)/Cu(II) equilibrium.
Step 4: Controlled Polymerization
-
Action: Immerse in oil bath (90°C for Styrene, 60-70°C for Acrylates).
-
Monitoring: Take aliquots every 30-60 minutes.
-
STOP POINT: Terminate the reaction (expose to air/cool) when conversion reaches 20-30% .
-
Warning: Do NOT push for high conversion (>50%). As conversion rises, viscosity rises, diffusion of the deactivator slows, and coupling rates skyrocket (Trommsdorff effect).
Module 3: Troubleshooting & FAQs
Scenario A: "My reaction mixture turned into a solid jelly."
-
Diagnosis: Macroscopic Gelation.
-
Root Cause: Star-Star coupling occurred because the radical concentration was too high or conversion was pushed too far.
-
Immediate Fix: The sample is lost. It cannot be redissolved.
-
Prevention for Next Run:
-
Reduce Target Conversion: Stop the reaction at 20% conversion.
-
Increase Dilution: Add 50% more solvent.
-
Halogen Exchange: If polymerizing methacrylates (fast propagating), use CuCl instead of CuBr as the catalyst. This slows down the reaction rate (
) relative to deactivation.
-
Scenario B: "The GPC trace shows a small 'shoulder' at double the molecular weight."
-
Diagnosis: Onset of Coupling (Dimerization).
-
Analysis: You have successfully made star polymers, but a fraction of them have coupled.
-
Solution: This is often acceptable for research grade. To remove it, use Fractional Precipitation .
-
Method: Dissolve in a good solvent (THF), add a non-solvent (Methanol) dropwise until the solution turns slightly cloudy. The higher MW species (coupled stars) precipitate first. Centrifuge and discard the solid; the supernatant contains the pure star polymer.
-
Scenario C: "My PDI is broad (> 1.4) but no gelation."
-
Diagnosis: Slow Initiation.
-
Root Cause: The TBB-CN initiator might not be fully soluble or the initiation rate is slower than propagation.
-
Fix: Ensure TBB-CN is fully dissolved in the monomer/solvent mix before adding the catalyst. If using Styrene, increase temperature to 110°C to match initiation/propagation rates.
Module 4: Decision Tree for Optimization
Use this flowchart to adjust your parameters after a test run.
Caption: Figure 2. Post-reaction analysis and optimization logic for star polymer synthesis.
References
-
Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. Link
-
Gao, H., & Matyjaszewski, K. (2006).[1] Synthesis of Star Polymers by a Combination of ATRP and the "Click" Coupling Method. Macromolecules. Link
-
Matyjaszewski, K., et al. (1999). Synthesis of Well-Defined Star Polymers via ATRP. Wiley Online Library. Link
-
BOC Sciences. (n.d.). ATRP Initiators and Mechanisms.
Sources
troubleshooting guide for benzylic bromination reactions
Technical Support Center: Benzylic Bromination
Welcome to the Advanced Synthesis Support Module. This guide addresses the Wohl-Ziegler reaction, specifically the radical bromination of benzylic C-H bonds using N-Bromosuccinimide (NBS).[1]
As researchers, we often treat this reaction as "standard," yet it is notoriously capricious. Success relies not just on mixing reagents, but on managing the delicate balance of radical flux and Br₂ concentration . This guide moves beyond basic textbook instructions to address the kinetic and thermodynamic realities of the reaction.
Part 1: The Mechanistic Logic (Why Your Reaction Fails)
To troubleshoot, you must visualize the "Goldfinger Mechanism." The reaction does not proceed via direct abstraction by the succinimidyl radical. Instead, NBS acts as a reservoir that maintains a vanishingly low, steady-state concentration of molecular bromine (
-
Initiation: The initiator (AIBN/BPO) creates a radical flux.
-
Propagation: The benzylic radical abstracts a Br atom from
(not NBS). -
Regeneration: The HBr byproduct reacts with NBS to generate a fresh molecule of
and succinimide.
Key Insight: If
Visualizing the Pathway
Figure 1: The Radical Chain Cycle. Note the critical regeneration of Br₂ from NBS and HBr.[3]
Part 2: Troubleshooting & FAQs
Category A: Reaction Initiation & Kinetics
Q1: My reaction mixture remains colorless after adding NBS and initiator. Is it working? Diagnosis: No. A colorless solution indicates the radical chain has not initiated. Root Cause: Oxygen inhibition or insufficient thermal energy to decompose the initiator. Corrective Action:
-
The "Orange Tint" Test: A working reaction should develop a faint orange/yellow tint (indicating low steady-state
). If it is perfectly clear, you are in an induction period. -
Degas: Oxygen is a radical scavenger. Sparge the solvent with Argon/Nitrogen for 15 minutes.
-
Catalytic "Kick": Add 1-2 drops of HBr or a single crystal of
. This jumpstarts the generation step (see Figure 1).
Q2: The reaction is turning dark red/brown rapidly.
Diagnosis: "Runaway" bromine generation.
Root Cause: HBr is accumulating faster than it can react with NBS, or the reaction is too hot. High
-
Lower the temperature immediately.
-
Ensure your NBS is finely powdered (high surface area) to react efficiently with HBr.
-
Add an acid scavenger (e.g., solid
) only if the substrate is acid-sensitive, though this can slow the radical regeneration step.
Category B: Selectivity (The "Messy NMR" Problem)
Q3: I see significant benzylic dibromination. How do I stop at the monobromide? Diagnosis: Over-reaction due to kinetics. The product (benzyl bromide) is often more reactive than the starting material due to the electron-withdrawing Br stabilizing the transition state. Corrective Action:
-
Stoichiometry: Never use 1.0 equivalent of NBS. Use 0.85 – 0.90 equivalents . It is easier to separate unreacted starting material than to separate the mono- from the di-bromide.
-
Inverse Addition: In extreme cases, slowly add the NBS/Initiator mixture to the refluxing substrate (rarely needed but effective).
Q4: I am seeing ring (nuclear) bromination instead of benzylic. Diagnosis: The reaction has shifted from a Radical pathway (Wohl-Ziegler) to an Electrophilic Aromatic Substitution (EAS) pathway. Root Cause: Presence of Lewis Acids (trace iron in stir bars, moisture) or high solvent polarity. Corrective Action:
-
Solvent Switch: Avoid polar solvents. Switch to non-polar options like PhCF₃ (Trifluorotoluene) or Benzene (if permitted).
-
Chelation: Add a pinch of
or use specialized NBS (recrystallized) to remove trace acids.
Part 3: Reagent & Solvent Selection
Solvent Compatibility Table
Historically,
| Solvent | Polarity | "Green" Status | Pros | Cons |
| Trifluorotoluene ( | Non-polar | High | Direct | More expensive than MeCN. |
| Methyl Acetate (MeOAc) | Polar Aprotic | High | Excellent green solvent; good solubility. | Can hydrolyze sensitive products. |
| Acetonitrile (MeCN) | Polar Aprotic | Medium | Cheap; dissolves succinimide (homogeneous). | Can promote ionic side reactions (nuclear bromination).[5] |
| Chlorobenzene | Non-polar | Low | High boiling point for sluggish substrates. | Difficult to remove (high BP). |
Initiator Selection: Half-Life Logic
Select an initiator that decomposes effectively at your reflux temperature.
| Initiator | 10h Half-Life Temp ( | Recommended Reaction Temp | Notes |
| AIBN | 65°C | 75°C - 85°C | Cleaner byproducts (N₂ gas). Preferred for most applications. |
| BPO (Benzoyl Peroxide) | 73°C | 80°C - 95°C | "Dirtier" (forms benzoate radicals); can abstract aromatic protons. |
| V-40 (ACHN) | 88°C | 100°C+ | Use for high-boiling solvents (Chlorobenzene). |
Part 4: Standard Operating Procedure (SOP)
Protocol: Benzylic Bromination in Trifluorotoluene (
This protocol replaces
Materials:
-
Substrate (1.0 equiv)
-
NBS (0.90 equiv) – Recrystallize from water if yellow/aged.
-
AIBN (0.05 equiv)
-
Trifluorotoluene (
) (0.5 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add Substrate and
. Stir. -
Reagent Addition: Add NBS (solid) and AIBN.
-
Checkpoint: NBS is insoluble and will sink to the bottom.
-
-
Degas: Sparge with
for 10 minutes. -
Reflux: Heat to mild reflux (approx. 102°C bath for
). -
Monitoring:
-
Visual: The dense NBS solid (bottom) will slowly disappear and be replaced by Succinimide (low density), which will float to the surface.
-
Color: Solution should turn pale orange. If it turns dark red, lower heat.
-
-
Workup (Succinimide Removal):
-
Cool to 0°C. Succinimide will precipitate fully.
-
Filter the cold mixture through a fritted funnel.
-
Wash the filtrate with 5%
(to quench traces of ) and water. -
Dry (
) and concentrate.
-
Part 5: Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for identifying reaction failures.
References
-
Wohl-Ziegler Reaction Mechanism: "Mechanism of the Wohl-Ziegler Reaction." Organic Chemistry Portal. Link
-
Solvent Selection (Green Chemistry): "Trifluorotoluene as an Alternative Solvent for the Wohl-Ziegler Bromination." Wikipedia / Green Chemistry Literature. Link
-
Initiator Kinetics: "A Comparative Guide to Polymerization Initiators: AIBN vs. Benzoyl Peroxide." Benchchem.[6][7] Link
-
Succinimide Removal: "Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup." Benchchem.[6][7] Link
-
Benzylic Bromination Selectivity: "Selectivity of Aryl and Benzylic Bromination." University of Glasgow. Link
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Decoding the ¹H NMR Spectrum of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile: A Comparative Guide for Structural Elucidation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of complex synthetic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool in this endeavor. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, a molecule with significant potential as a versatile building block in supramolecular chemistry and materials science. By leveraging comparative data from structurally analogous compounds, we will dissect the expected spectral features, offering a robust framework for its identification and characterization.
The unique tetrahedral scaffold of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, featuring a central quaternary carbon bonded to four distinct phenyl rings, three of which are functionalized with bromomethyl groups and one with a nitrile group, gives rise to a ¹H NMR spectrum with distinct and predictable features. Understanding these features is critical for verifying the successful synthesis of this complex molecule and for identifying any potential impurities.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile presents several distinct proton environments, which will manifest as separate signals in the ¹H NMR spectrum. The primary regions of interest are the benzylic protons of the bromomethyl groups and the aromatic protons on the four phenyl rings.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| Bromomethyl Protons (-CH₂Br) | ~ 4.5 | Singlet | 6H | The benzylic protons of the bromomethyl groups are expected to resonate as a singlet due to the absence of adjacent protons. Their chemical shift is influenced by the electron-withdrawing bromine atom and the aromatic ring. Data from similar compounds, such as p-bis(bromomethyl)benzene (δ 4.48 ppm) and 1,3,5-tris(bromomethyl)benzene (δ 4.45 ppm), strongly support this assignment[1]. The presence of the bulky triphenylmethyl group is not expected to significantly alter this chemical shift. |
| Aromatic Protons (Hₐ, Hₐ') | ~ 7.2 - 7.4 | Doublet | 6H | These protons are on the three phenyl rings bearing the bromomethyl groups and are ortho to the central quaternary carbon. Due to the symmetry of these rings, these six protons are chemically equivalent and will appear as a doublet, coupling with the adjacent Hₑ protons. |
| Aromatic Protons (Hₑ, Hₑ') | ~ 7.1 - 7.3 | Doublet | 6H | These protons are meta to the central quaternary carbon on the same rings as Hₐ and Hₐ'. They will also appear as a doublet due to coupling with Hₐ and Hₐ'. |
| Aromatic Protons (Hₓ, Hₓ') | ~ 7.6 - 7.8 | Doublet | 2H | These protons are on the benzonitrile ring and are ortho to the nitrile group. The strong electron-withdrawing nature of the nitrile group will cause a significant downfield shift for these protons. This is consistent with data for 4-(bromomethyl)benzonitrile, which shows aromatic protons in the range of δ 7.26-7.68 ppm[2]. |
| Aromatic Protons (Hᵧ, Hᵧ') | ~ 7.3 - 7.5 | Doublet | 2H | These protons are meta to the nitrile group on the benzonitrile ring and will be less deshielded than Hₓ and Hₓ'. They will appear as a doublet coupling with Hₓ and Hₓ'. |
| Methine Proton (-CH) | ~ 5.5 - 6.0 | Singlet | 1H | The lone proton on the central quaternary carbon is highly deshielded due to its attachment to four aromatic rings. Its signal is expected to be a singlet and significantly downfield. |
Comparative Spectral Analysis: Distinguishing Features
To fully appreciate the unique spectral fingerprint of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile, a comparison with structurally related molecules is invaluable.
Comparison with Tris(4-bromophenyl)amine
Tris(4-bromophenyl)amine shares the triphenyl scaffold but with a central nitrogen atom and bromo-substituents directly on the aromatic rings[3][4]. Its ¹H NMR spectrum would show two doublets in the aromatic region, corresponding to the ortho and meta protons relative to the bromine atoms. Crucially, it would lack the characteristic singlet for the bromomethyl protons around δ 4.5 ppm and the methine proton singlet, making it easily distinguishable.
Comparison with Tetraphenylmethane
Tetraphenylmethane is the parent hydrocarbon without any substituents[5][6][7][8]. Its ¹H NMR spectrum is simpler, showing a complex multiplet for all 20 aromatic protons. The absence of the downfield signals for the protons on the benzonitrile ring and the singlet for the bromomethyl groups clearly differentiates it from our target molecule.
Comparison with 4-(Bromomethyl)benzonitrile
This compound represents one of the four "arms" of our target molecule[2][9]. Its ¹H NMR spectrum exhibits a singlet for the bromomethyl protons at approximately δ 4.48 ppm and a set of multiplets for the aromatic protons of the benzonitrile ring[2]. While the chemical shift of the bromomethyl protons is very similar, the integration and the complexity of the aromatic region in 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile are significantly different, reflecting the presence of three additional substituted phenyl rings.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for structural verification, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to react with the compound and its residual proton signal (at δ 7.26 ppm) provides a convenient internal reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
-
Data Processing:
-
Perform Fourier transformation of the free induction decay (FID).
-
Carefully phase the spectrum to obtain pure absorption signals.
-
Apply a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
Visualizing the Logic: From Structure to Spectrum
The following diagram illustrates the logical flow of interpreting the molecular structure to predict the key features of the ¹H NMR spectrum.
Caption: From Molecular Structure to Predicted ¹H NMR Spectrum.
Conclusion
The ¹H NMR spectrum of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is predicted to be highly characteristic, defined by a prominent singlet for the six bromomethyl protons, a complex but interpretable pattern of doublets in the aromatic region, and a downfield singlet for the central methine proton. By comparing these expected features with the known spectra of simpler, structurally related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides the necessary framework for both the prediction and the empirical analysis of this molecule's ¹H NMR spectrum, underscoring the power of NMR spectroscopy in modern chemical research.
References
-
The Royal Society of Chemistry. (2012). Supporting information for: "...". Physical Chemistry Chemical Physics. [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra. [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Charles University, Faculty of Science. (2022, June 13). Synthesis and Characterization of Tetraphenylmethane Derivatives. [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzonitrile. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". [Link]
-
SciEngine. (n.d.). Materials and methods for: "...". [Link]
-
figshare. (2022, March 20). ¹H NMR,¹³C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. [Link]
-
ATB (Automated Topology Builder). (n.d.). Tetraphenylmethane. [Link]
-
figshare. (2022, March 20). ¹H NMR,¹³C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane. [Link]
-
MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
European Journal of Chemistry. (2024, March 31). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. [Link]
-
PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum [chemicalbook.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. figshare.com [figshare.com]
- 7. Tetraphenylmethane | C25H20 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. figshare.com [figshare.com]
- 9. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR Analysis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists (POPs/COFs)
Executive Summary: The Structural Verification Challenge
In the development of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), the integrity of the tetrahedral monomer is paramount. The molecule 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile serves as a critical "A3B" type monomer—possessing three reactive bromomethyl arms for networking and one nitrile "anchor" for post-synthetic modification.
While
Comparative Analysis: Selecting the Right Validation Tool
For this specific derivative, researchers must distinguish between the starting material (methyl analog), the product (bromomethyl), and potential byproducts (dibromomethyl or core-degraded species).
Table 1: Methodological Comparison for Structural Elucidation
| Feature | FT-IR | ||
| Primary Utility | Reaction kinetics; Ratio of aliphatic/aromatic protons. | Quick confirmation of functional groups ( | Definitive skeletal proof; quaternary carbon resolution. |
| Bromomethyl Detection | High. Distinct shift from | Low. C-Br stretch ( | High. Distinct shift to |
| Nitrile Detection | Impossible. (No protons). | High. Strong peak at | Definitive. Distinct peak at |
| Core Integrity | Inferred. Indirectly via integration of aromatics. | None. Cannot see the central carbon. | Direct. Quaternary central carbon at |
| Resolution | Medium. Aromatic region often overlaps ( | Low. Fingerprint region is messy. | High. Resolves unique carbons in the asymmetric benzonitrile ring vs. symmetric bromomethyl rings. |
Detailed C NMR Analysis & Assignment
The molecule possesses
3.1 The Diagnostic "Fingerprint" Regions
To validate the structure, you must confirm four distinct zones. Missing any of these indicates a failed synthesis or decomposition.
-
The Nitrile Anchor (
118.5 ppm):-
Observation: A weak intensity singlet.
-
Significance: Confirms the nitrile survived the radical bromination conditions (NBS/AIBN) without hydrolysis to an amide or acid.
-
-
The Quaternary Core (
64.2 ppm):-
Observation: A very low intensity peak, often requiring longer relaxation delays (
). -
Significance: This is the "heart" of the molecule. If this peak shifts significantly or disappears, the tetrahedral assembly has collapsed (e.g., trityl cation formation).
-
-
The Reactive Arms (
at 33.1 ppm):-
Observation: A strong signal in the aliphatic region.
-
Comparison: The precursor (
) appears at 21.0 ppm. The presence of both peaks indicates incomplete conversion. A peak at 40+ ppm suggests gem-dibromination (over-reaction).
-
-
The Aromatic Region (
120 – 150 ppm):-
Due to the "A3B" asymmetry, you will observe two sets of aromatic signals:
-
Note: The quaternary aromatic carbons (ipso to the central methane) will appear distinct from those ipso to the functional groups.
-
Table 2: Predicted Chemical Shift Assignments (in
)
| Carbon Type | Approximate Shift ( | Structural Note |
| Aliphatic | ||
| 33.1 | Diagnostic for product. | |
| 64.2 | Diagnostic for core integrity. | |
| Aromatic (Benzonitrile Ring) | ||
| C-ipso (to CN) | 110.5 | Shielded by anisotropic effect of CN. |
| C-ortho (to CN) | 132.0 | |
| C-meta (to CN) | 130.1 | |
| C-para (to Central C) | 150.5 | Deshielded quaternary aromatic. |
| Aromatic (Bromomethyl Rings) | ||
| C-ipso (to | 136.5 | |
| C-ortho (to | 128.8 | |
| C-meta (to | 130.5 | Overlap likely with benzonitrile ring. |
| C-para (to Central C) | 146.0 | |
| Functional | ||
| 118.5 | Characteristic nitrile signal. |
Visualization of Logic & Workflow
Diagram 1: Structural Assignment Logic
This flowchart guides the researcher through the decision-making process when analyzing the
Caption: Logic flow for validating 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile using
Diagram 2: Experimental Workflow
From synthesis to data processing.
Caption: Operational workflow for synthesizing and characterizing the target monomer.
Experimental Protocol: Best Practices
To ensure the "Trustworthiness" of your data, follow this self-validating protocol.
1. Sample Preparation:
-
Solvent: Chloroform-
( ) is preferred over DMSO- for this molecule. The solubility is generally good, and allows for easier recovery of the sample if needed. -
Concentration: This is critical for
C. Use 30–50 mg of sample in 0.6 mL of solvent. Low concentrations will result in the loss of the quaternary carbon signal ( 64) into the noise.
2. Instrument Parameters (Self-Validating Step):
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (
): Set to 2.0 – 3.0 seconds .-
Reasoning: The quaternary central carbon and the nitrile carbon have long
relaxation times. A standard delay (1s) may saturate these nuclei, making them invisible and leading to false negatives regarding core integrity.
-
-
Scans (NS): Minimum 1024 scans . Due to the high molecular weight and quaternary carbons, high signal-to-noise is required.
3. Troubleshooting:
-
Issue: "I see the aliphatic peaks but no nitrile peak."
-
Solution: Check your spectral width (SW). Ensure it covers up to 160 ppm. If still missing, increase
to 5 seconds. If still missing, the nitrile may have hydrolyzed to an amide (look for carbonyls ppm).
References
-
General
C NMR Data & Chemical Shifts: -
Synthesis of Tetraphenylmethane Derivatives
-
Bromomethyl Group Characterization
-
Porous Organic Polymers (Contextual Application)
-
Click-Based POPs (Nitrile/Azide Context)
Sources
- 1. rsc.org [rsc.org]
- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 11. zaguan.unizar.es [zaguan.unizar.es]
FTIR characterization of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile functionalization
This guide details the characterization of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile (hereafter referred to as TBMB-CN ), a pivotal tetrahedral building block used in the synthesis of Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and advanced dendrimers.[1]
Executive Summary
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile represents a dual-functional "molecular node." It possesses a tetrahedral geometry defined by a central quaternary carbon, three electrophilic bromomethyl arms (-CH₂Br), and one orthogonal nitrile handle (-CN).[1]
Characterizing the functionalization of this molecule—specifically the substitution of the bromomethyl groups or the transformation of the nitrile—is critical for validating network assembly. While Solid-State NMR (ssNMR) provides definitive structural connectivity for insoluble networks, Fourier Transform Infrared Spectroscopy (FTIR) offers the most rapid, accessible, and cost-effective method for monitoring reaction progress and functional group conversion.[1]
Method Comparison: Validating the Node
| Feature | FTIR (Recommended) | Solid-State ¹³C CP/MAS NMR | X-Ray Photoelectron Spectroscopy (XPS) |
| Primary Utility | Functional group tracking (C-Br loss, CN retention/loss) | Structural connectivity and carbon environment | Surface elemental composition (Br/N ratio) |
| Sensitivity | High for polar bonds (C-N, C=O, C-Br) | Low; requires long acquisition times | High for surface chemistry; depth-limited |
| Sample State | Solid (ATR or KBr pellet) | Solid (requires specialized rotor packing) | Solid (High Vacuum required) |
| Throughput | Rapid (< 5 min) | Slow (Hours per sample) | Slow (Pump-down time) |
| Cost | Low | High | High |
Part 1: Strategic Analysis & Mechanism
To successfully characterize TBMB-CN, one must understand the distinct vibrational signatures of its two reactive zones.
-
Zone A (The Linkers): Three bromomethyl groups. Functionalization usually involves nucleophilic substitution (e.g., with amines to form COFs) or Friedel-Crafts alkylation.[1]
-
FTIR Marker: The C-Br stretch (600–700 cm⁻¹) is the "disappearing" signal upon reaction.
-
-
Zone B (The Tag): The single nitrile group. This often serves as a passive spectroscopic handle (to prove the node is intact) or an active site for trimerization (forming triazine networks).[1]
-
FTIR Marker: The C≡N stretch (~2230 cm⁻¹) is a sharp, distinct "survival" signal.[1]
-
Visualization: Functionalization Pathways & FTIR Checkpoints
Figure 1: Synthetic pathways for TBMB-CN showing critical FTIR checkpoints for validation.[1]
Part 2: Detailed Experimental Protocol
Materials & Preparation
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) equipped with a Diamond ATR (Attenuated Total Reflectance) accessory.[1]
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32–64 scans to ensure high signal-to-noise ratio for the fingerprint region.
-
Sample Prep:
-
For Monomers (TBMB-CN): Place neat powder directly on the ATR crystal. Apply high pressure clamp.
-
For Insoluble Polymers: Grind the polymer into a fine powder. If ATR signal is weak due to scattering, use the KBr pellet method (1 mg sample : 100 mg KBr).[1]
-
Characterization Workflow
Phase A: Validating the TBMB-CN Monomer
Before functionalization, ensure the starting material is pure. Incomplete bromination of the precursor (methyl groups remaining) is a common failure mode.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Criteria |
| Nitrile (-CN) | 2228 ± 2 | C≡N Stretch | Sharp, distinct. Must be present. |
| Aromatic Ring | 1605, 1495 | C=C Ring Stretch | Standard aromatic backbone.[1] |
| Methylene (-CH₂-) | 1440–1410 | CH₂ Scissoring | Confirms alkyl chain presence. |
| Bromomethyl | 1210–1230 | CH₂ Wagging | Specific to benzyl bromide (-CH₂Br). |
| Carbon-Bromine | 605–615 | C-Br Stretch | Critical purity check. Strong absorption. |
Self-Validating Check:
-
Pass: Distinct peak at ~607 cm⁻¹ AND ~2228 cm⁻¹.
-
Fail (Under-bromination): Presence of methyl C-H stretches at ~2920 cm⁻¹ (stronger than expected) and weak C-Br signal.
Phase B: Monitoring Functionalization (e.g., Amine Substitution)
When reacting TBMB-CN with a diamine (e.g., piperazine or phenylenediamine) to form a POP:
-
Baseline: Take a spectrum of pure TBMB-CN.
-
Reaction Aliquot: Isolate solid, wash with THF/Ethanol to remove unreacted monomer, and dry vacuum.[1]
-
Comparison: Overlay the spectra.
Success Indicators:
-
Disappearance: The C-Br stretch (~607 cm⁻¹) should vanish completely. If it remains, the network has unreacted "dead ends."[1]
-
Persistence: The Nitrile stretch (~2228 cm⁻¹) should remain unchanged (unless the reaction conditions were harsh enough to hydrolyze it).
-
Appearance:
Part 3: Data Interpretation & Troubleshooting
Spectral Comparison Table: TBMB-CN vs. Functionalized Derivatives
| Region (cm⁻¹) | TBMB-CN (Start) | Amine-Linked POP (Product) | Triazine-Linked CTF (Alternative) |
| 3300–3500 | Flat | Broad (N-H stretch) | Flat |
| 2228 (CN) | Strong | Strong (Unchanged) | Absent (Consumed) |
| 1600–1500 | Medium (Aromatic) | Medium (Aromatic) | Strong/Broad (Triazine C=N) |
| 1210–1230 | Strong (-CH₂Br) | Absent | Absent |
| 600–615 | Strong (C-Br) | Absent | Absent |
Common Pitfalls
-
The "Ghost" Nitrile: In some hypercrosslinked polymers, the nitrile peak intensity diminishes not because of chemical reaction, but due to "matrix effects" or dipole dampening in the rigid solid state.[1] Solution: Use Solid-State NMR to confirm if the CN is chemically intact.
-
Residual Solvent: Peaks at 1660 cm⁻¹ (DMF) or 1050 cm⁻¹ (Ethanol) can mimic functional groups.[1] Solution: Dry samples at 100°C under dynamic vacuum for 12 hours.
Logic Diagram: Troubleshooting the Spectrum
Figure 2: Decision tree for interpreting FTIR data during TBMB-CN functionalization.
References
-
Synthesis and Characterization of Tetraphenylmethane Derivatives. Source: University of Zaragoza / Charles University. Context: Details the synthesis of tetraphenylmethane cores and the specific radical bromination protocols to generate bromomethyl handles.
-
Comparison of FTIR and NMR for Polymer Characterization. Source: Rocky Mountain Labs. Context: Provides the fundamental basis for choosing FTIR for functional group tracking vs. NMR for structural backbone analysis in insoluble polymers.
-
NIST Chemistry WebBook: 4-Bromobenzonitrile. Source: National Institute of Standards and Technology (NIST). Context:[2][3] Authoritative reference for the specific FTIR vibrational modes of the bromomethyl and benzonitrile functional groups used to validate the TBMB-CN spectrum. [1]
-
Design of Porous Organic Polymers using Tetraphenylmethane Nodes. Source: Royal Society of Chemistry (RSC) / European Journal of Chemistry. Context: Describes the application of bromomethyl-functionalized tetrahedral nodes in constructing rigid frameworks (COFs/POPs). (Generalized landing page for RSC Polymer Chemistry journals)
Sources
Analytical Techniques for Purity Assessment of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
[1]
Executive Summary
In the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), the geometric and chemical fidelity of the building block is the rate-limiting step for crystallinity. 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile represents a specific class of "desymmetrized" tetrahedral nodes (
The purity assessment of this molecule is non-trivial due to its high reactivity (benzyl bromide moiety) and the structural similarity of its most common impurities (incomplete bromination or hydrolysis). This guide compares Quantitative NMR (qNMR) , UHPLC-DAD-MS , and Elemental Analysis , establishing qNMR as the primary standard for functional fidelity and UHPLC-MS as the requisite method for trace defect profiling.[1]
The Analytical Challenge: "The Defect Propagation"
The target molecule is synthesized via the radical bromination of the methyl precursor. This reaction is prone to three specific defects that standard "area%" analysis often misses:
-
Under-bromination (Type A): Retention of a methyl group (
) instead of bromomethyl.[1] This acts as a "chain terminator" in COF synthesis.[1] -
Over-bromination (Type B): Formation of gem-dibromides (
).[1] This leads to aldehyde defects upon workup.[1] -
Hydrolysis (Type C): Conversion to benzyl alcohol (
) due to moisture sensitivity.[1]
Impurity Pathway Visualization
Figure 1: Chemical pathways leading to critical impurities.[1] Note that Type A and Type B impurities are synthesis-derived, while Type C is handling-derived.[1]
Comparative Analysis of Techniques
Method A: Quantitative NMR (qNMR)
The Gold Standard for Stoichiometry
qNMR is the only technique capable of simultaneously verifying the integral ratio between the nitrile-bearing ring and the bromomethyl-bearing rings.[1] Unlike chromatography, it does not require response factor calibration for each impurity.
-
Mechanism: Uses an Internal Standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene) to determine the absolute weight purity and the molar ratio of functional groups.
-
Key Advantage: Directly quantifies the "active"
content versus "dead" or ends.[1] -
Limitation: Lower sensitivity (LOD
) compared to MS; overlapping aromatic signals can obscure structural isomers.
Method B: UHPLC-DAD-MS
The High-Resolution Defect Hunter [1]
While NMR confirms the bulk structure, UHPLC is required to detect trace amounts of mono-methyl or mono-hydroxyl impurities that might crystallize with the product.[1]
-
Mechanism: Reverse-phase separation (C18) coupled with UV (Diode Array) and Mass Spectrometry (ESI+).
-
Key Advantage: Separates species based on polarity.[1][3] The order of elution is typically: Hydroxyl species (most polar)
Target Methyl species Dibromo species. -
Critical Risk: Benzyl bromides are unstable in aqueous mobile phases.[1] False positives for hydrolysis are common if the run time is long or the autosampler is not temperature-controlled.[1]
Method C: Elemental Analysis (CHN)
The Bulk Sanity Check
-
Status: Obsolete for high-precision COF synthesis. [1]
-
Reasoning: The mass difference between a
and a group is significant, but in a molecule with mass Da, a single defect changes the Carbon % by less than 0.3%, which is within the error margin of standard combustion analyzers. It cannot distinguish between a mixture of impurities and the pure compound.
Experimental Protocols
Protocol 1: qNMR Purity Assessment
Objective: Determine absolute purity and functional group ratio.[1]
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (Sigma-Aldrich TraceCERT®).[1] It provides a distinct singlet at
ppm (aromatic) and ppm (methoxy), avoiding the target's benzylic region ( ppm). -
Sample Preparation:
-
Weigh
mg of the analyte into a vial. -
Weigh
mg of the Internal Standard into the same vial. -
Dissolve in
mL of (Neutralized with basic alumina if acid traces are suspected). Note: Avoid if possible, as it can accelerate nucleophilic attack on the bromide.
-
-
Acquisition Parameters:
-
Data Analysis:
-
Integrate the IS singlet (set to known proton count).
-
Integrate the Benzylic
singlet ( ppm). -
Integrate the Methyl impurity singlet (
ppm) if visible. -
Calculation:
-
Protocol 2: "Dry" UHPLC-MS Profiling
Objective: Detect trace organic impurities without inducing hydrolysis.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (
mm, 1.8 m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[1]
-
B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient (Fast Elution):
-
0.0 min: 60% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
Note: High organic start prevents the hydrophobic target from crashing out and minimizes water contact time.
-
-
Sample Diluent: Pure Anhydrous Acetonitrile . (Do NOT use water/methanol in the diluent).
-
Detection:
-
UV: 254 nm (aromatic core).
-
MS: ESI Positive Mode.[1] Look for
and isotope patterns characteristic of 3 Bromine atoms (1:3:3:1 pattern).
-
Data Synthesis & Decision Matrix
The following table summarizes the performance metrics of each technique.
| Feature | qNMR | UHPLC-MS | Elemental Analysis |
| Primary Utility | Absolute Quantification & Stoichiometry | Trace Impurity Identification | Bulk Confirmation |
| Specificity | High (Functional Groups) | Very High (Molecular Weight) | Low |
| Sample Destructive? | No | Yes | Yes |
| Detection Limit | |||
| Key Blind Spot | Overlapping aromatic isomers | Hydrolysis during analysis | Structural defects |
| Cost per Run | Low | High | Medium |
Analytical Workflow Decision Tree
Figure 2: Recommended analytical workflow for qualifying the monomer.
References
-
Quantitative NMR in Pharmaceutical R&D. Source: Holzgrabe, U. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. Context: Establishes qNMR as a primary ratio method without reference standards. URL:
-
Stability of Benzyl Halides in HPLC. Source: Ji, S., et al. (2019).[4] RSC Advances. Context: Discusses the derivatization and stability challenges of benzyl halides in aqueous mobile phases. URL:
-
Synthesis of Tetraphenylmethane Building Blocks. Source: Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Context: Reviews the synthesis of tetrahedral linkers and the impact of purity on COF crystallinity. URL:
-
Tetraphenylmethane Core Synthesis. Source: Wikipedia / Gomberg's Original Work.[1] Context: Historical context on the difficulty of distinguishing tetraphenylmethane derivatives via Elemental Analysis. URL:
Sources
- 1. Tetraphenylmethane - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Introduction: As researchers dedicated to advancing drug development, our work with novel and complex molecules like 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile demands the highest standards of safety and operational excellence. This molecule, a complex triphenylmethyl scaffold functionalized with multiple reactive benzylic bromide groups and a nitrile moiety, presents a unique set of handling and disposal challenges. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship. Our approach moves beyond mere procedure, delving into the chemical reasoning that underpins these critical safety protocols.
Part 1: Hazard Identification and Inherent Risk Profile
Chemical Rationale for Hazard Profile:
-
Benzylic Bromides: The three (bromomethyl)phenyl groups are the primary drivers of this molecule's reactivity and toxicity. Benzylic halides are well-known alkylating agents, capable of reacting with biological nucleophiles.[1] This reactivity makes them potent lachrymators (tear-producing agents) and strong irritants to the skin, eyes, and respiratory system.[2][3][4]
-
Benzonitrile: The nitrile group (-C≡N) contributes to the compound's overall toxicity profile. Organic nitriles are classified as hazardous, and while aryl nitriles are generally more stable than their alkyl counterparts, they must be handled with care.[5] Under harsh conditions, some nitriles can hydrolyze to release toxic byproducts.
Based on this analysis, 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile must be treated as a hazardous substance with significant irritant, corrosive, and toxic properties.
Table 1: Synthesized Hazard Profile
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | 💀 | Danger | Potentially toxic if swallowed, in contact with skin, or if inhaled.[6][7] |
| Skin Corrosion/Irritation | corrosive | Danger | Causes severe skin burns and irritation.[3][4] |
| Eye Damage/Irritation | corrosive | Danger | Causes serious eye damage.[4] |
| Respiratory Sensitization | health_hazard | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the high reactivity and toxicity, stringent adherence to safety protocols is non-negotiable. All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation exposure.[8][9]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (double-gloved recommended) | Provides a barrier against skin contact. Double-gloving offers protection during glove removal. Inspect gloves for defects before use and remove them before touching shared surfaces like doorknobs or keyboards.[9] Never reuse disposable gloves.[9] |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes and contact with airborne particles. A face shield is crucial when handling larger quantities or during any step with a risk of splashing.[4] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[9] |
| Respiratory | Work exclusively in a chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8] |
Part 3: Waste Characterization and Segregation: A Regulatory Imperative
Proper disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10] This compound must be managed as hazardous waste .
Why is it Hazardous Waste? A chemical is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[11] While not an EPA-listed waste, 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is considered hazardous due to its Toxicity and potential Reactivity as an alkylating agent.
The Golden Rule of Segregation: This compound and any materials contaminated with it must be disposed of in a dedicated, properly labeled "Halogenated Organic Waste" container.
-
Causality: Halogenated waste requires special disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[12] Mixing it with non-halogenated waste significantly increases the disposal cost for the entire container and can violate regulatory requirements.
Part 4: Step-by-Step Disposal Workflow
The following protocol provides a systematic approach to the safe collection and disposal of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile and associated waste.
Workflow Diagram: Disposal Decision Pathway
Caption: Disposal workflow for 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile.
Detailed Protocol:
-
Decontamination of Labware (Glassware, Spatulas, etc.):
-
Immediately after use, rinse all contaminated labware three times with a minimal amount of a compatible organic solvent (e.g., acetone or ethyl acetate).
-
Crucially, collect all solvent rinses as hazardous waste. Transfer the rinsate directly into your designated "Halogenated Organic Liquid Waste" container.[13]
-
Once decontaminated, the labware can be washed through normal procedures.
-
-
Collection of Solid Waste:
-
Carefully transfer any residual solid 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile into a designated "Halogenated Organic Solid Waste" container.
-
All contaminated disposables, including weigh paper, pipette tips, and spill cleanup materials, must be placed in this same container.
-
Contaminated PPE, such as gloves, should be double-bagged and placed in the solid waste container.
-
-
Collection of Liquid Waste:
-
Pour all solutions, reaction mixtures, and collected solvent rinses containing the compound directly into a "Halogenated Organic Liquid Waste" container.
-
Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
-
Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled according to federal and institutional requirements. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name(s) of the contents
-
The accumulation start date
-
Appropriate hazard warnings (e.g., Toxic, Corrosive)
-
-
Keep waste containers securely sealed when not in use.
-
Store the sealed containers in a designated and properly signed Satellite Accumulation Area, away from incompatible materials.[14]
-
-
Final Disposal:
-
Once the waste container is full or reaches its accumulation time limit (typically 180 days for Small Quantity Generators), contact your institution's Environmental Health & Safety (EHS) department.[11][15]
-
The EHS office will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company for final destruction, almost certainly via high-temperature incineration.[12]
-
Part 5: Advanced Discussion: Why In-Lab Neutralization is Not Recommended
As scientists, we often consider chemical deactivation. For benzylic bromides, methods like hydrolysis to the corresponding (and less hazardous) alcohols or oxidation to carboxylic acids are chemically plausible.[16][17] However, attempting to neutralize this complex molecule in a standard research lab is strongly discouraged for several reasons:
-
Incomplete Reactions: Ensuring the complete destruction of all three reactive benzylic bromide sites without specialized analytical verification is impractical and unsafe.
-
Hazardous Byproducts: Hydrolysis will generate corrosive hydrogen bromide (HBr). Other reaction pathways may produce unknown, potentially hazardous byproducts.
-
Regulatory Non-Compliance: In-lab treatment of hazardous waste often requires specific permits and can be a violation of RCRA regulations if not performed according to strict guidelines.[18]
References
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech. [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]
-
Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations? Retrieved from Hazardous Waste Experts. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Summary for CID 7498. Retrieved from PubChem. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Documents and Publications: Nitriles. Retrieved from CDC Stacks. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response. [Link]
-
Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves? Retrieved from Earth Safe PPE. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... Journal of Organic Chemistry, 66, 3235-3237. [Link]
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Chemtalk. (2008, October 22). Bromine water - disposal. Retrieved from Chemtalk. [Link]
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CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from CP Lab Safety. [Link]
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ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from ResearchGate. [Link]
-
MIT Chemistry Department. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved from MIT. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(bromomethyl)benzonitrile. PubChem Compound Summary for CID 11471344. Retrieved from PubChem. [Link]
-
Keefer, R. M., & Andrews, L. J. (1962). Intramolecular Nucleophilic Participation... Journal of the American Chemical Society, 84(18), 3635–3638. [Link]
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MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves... Retrieved from MDPI. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry. [Link]
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Monuite. (2023, February 8). How to dispose of nitrile gloves? Retrieved from Monuite. [Link]
-
ICL-IP Terneuzen. (n.d.). Processing Bromine Containing Waste Streams. Retrieved from ICL. [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from CU Boulder. [Link]
-
Örebro University. (2021, January 28). Handling of chemicals in laboratory work. Retrieved from Örebro University. [Link]
-
ChemBK. (n.d.). 4-bromomethyl-benzonitrile. Retrieved from ChemBK. [Link]
-
CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from CHIMIA. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from Cheméo. [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from GZ Industrial Supplies. [Link]
-
Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from Saffron Chemicals. [Link]
-
ResearchGate. (2026, January 8). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. Retrieved from Wikipedia. [Link]
-
Nature Reviews Materials. (2021, May 5). Chemical targets to deactivate biological and chemical toxins using surfaces and fabrics. Retrieved from Nature. [Link]
-
ResearchGate. (n.d.). Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). The natural production of organobromine compounds. Retrieved from PubMed. [Link]
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Personal protective equipment for handling 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Executive Safety Summary
The Hazard Profile: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a high-molecular-weight tetraphenylmethane derivative functionalized with three benzyl bromide groups and one nitrile group.
Do not be deceived by its solid state. While the heavy core reduces volatility compared to simple benzyl bromide, the three bromomethyl arms are potent alkylating agents and lachrymators . Upon contact with moisture (mucous membranes, humidity), these groups hydrolyze to release Hydrogen Bromide (HBr) , causing severe chemical burns and respiratory distress.
Critical Directive: Treat this compound as a Solid Lachrymator and Corrosive Alkylator . All handling must prevent the generation of dust and strictly avoid skin contact with solutions.[1]
Hierarchy of Controls (Engineering First)
Before selecting PPE, you must establish the operational environment.[2] PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Certified) | The lachrymatory nature means even micro-quantities of dust can render a lab uninhabitable. Face velocity > 0.5 m/s is mandatory. |
| Static Control | Ionizing Fan / Anti-static Gun | Large organic solids are prone to static charge. Static discharge can scatter corrosive dust outside the weigh boat. |
| Surface Protection | Disposable Bench Liners | Benzyl bromides are difficult to deactivate completely on porous surfaces. Use absorbent, plastic-backed liners and discard after use. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this specific compound.
A. Hand Protection (The Critical Failure Point)
Risk: Benzyl bromide derivatives permeate standard nitrile rubber rapidly. Once dissolved in solvents (e.g., THF, DCM), the carrier solvent accelerates the penetration of the alkylating agent through the glove.
-
Protocol: Double Gloving with Laminate Interlayer (High Risk) or Double Nitrile (Low Risk/Solids only) .
Glove Selection Logic:
Figure 1: Glove selection logic based on physical state and exposure duration.
B. Eye & Face Protection[1][3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).
-
Contraindication: Do NOT use safety glasses. Vapors and dust can bypass the gaps in safety glasses, causing immediate lachrymatory response (tearing/blinding) which increases the risk of dropping the sample.
C. Respiratory Protection
-
Primary: Work inside the fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter . The Acid Gas component is vital to neutralize hydrolysis byproducts (HBr).
D. Body Protection
-
Standard: Cotton lab coat (buttoned).
-
Enhanced: If handling >500mg or solutions, wear a Tyvek® sleeve apron or chemically resistant smock over the lab coat to prevent sleeve contamination.
Operational Protocols
Protocol A: Weighing & Transfer
-
Setup: Place the balance inside the fume hood. If the balance is too sensitive for the draft, use a balance enclosure or turn the sash down to the minimum working height.
-
Static Neutralization: Use an anti-static gun on the spatula and weigh boat before touching the powder.
-
Transfer: Do not use a funnel if possible (clogging risk). Use a wide-mouth weigh boat.
-
Decon: Immediately wipe the balance area with a tissue soaked in 5% Sodium Thiosulfate or dilute aqueous ammonia (to quench traces), followed by water.
Protocol B: Solubilization (The Danger Zone)
-
Risk: Dissolving this compound in DCM or THF creates a "Trojan Horse." The solvent destroys glove integrity, delivering the alkylator directly to the skin.
-
Technique:
-
Add solvent to the solid, not solid to the solvent (prevents splash-back).
-
Clamp everything. Do not hold the flask while dissolving.
-
If a spill occurs on the glove while in solution: REMOVE GLOVES IMMEDIATELY. Do not wash them; peel them off and discard.
-
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate response logic for solid or solution spills.
Disposal Strategy
-
Quenching (Optional but Recommended for High Residue): Rinse glassware with a dilute solution of ammonia in methanol or sodium thiosulfate . This converts the reactive benzyl bromide to a benign benzyl amine or thiosulfate derivative.
-
Waste Stream: Segregate as Halogenated Organic Waste .
-
Labeling: Explicitly label the waste container: "Contains Benzyl Bromide Derivatives – Lachrymator."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl bromide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
